2-amino-3-(2,3-dichlorophenyl)propanoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-3-(2,3-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDAAIHKUHFKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110300-04-4 | |
| Record name | 2,3-Dichlorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110300-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Monograph: 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid
Abstract
2-Amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-diCl-Phe) is a non-canonical, halogenated phenylalanine analogue used extensively in medicinal chemistry and structural biology.[1] Distinguished by the presence of chlorine atoms at the ortho and meta positions of the phenyl ring, this molecule serves as a critical steric and electronic probe for mapping the binding pockets of Monoamine Transporters (MATs) and designing proteolytic-resistant peptides. This guide details its physicochemical identity, synthetic pathways, biological applications, and specific handling protocols for solid-phase peptide synthesis (SPPS).[1]
Chemical Identity & Structural Significance
The introduction of two chlorine atoms onto the phenylalanine scaffold fundamentally alters the molecule's electronic landscape and steric profile.
Physicochemical Data
| Property | Value / Description |
| IUPAC Name | This compound |
| Common Name | 2,3-Dichlorophenylalanine |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol |
| CAS (DL-mix) | 10329-98-3 |
| CAS (L-isomer) | 110300-04-4 |
| pKa (COOH) | ~2.2 (Acidic shift due to electron-withdrawing Cl) |
| pKa (NH₂) | ~9.1 |
| LogP (Est.) | 2.5 – 2.8 (Significantly more lipophilic than Phe) |
Structural Logic
-
Steric Bulk: The 2-position (ortho) chlorine introduces significant steric hindrance, restricting rotation around the Cβ-Cγ bond.[1] This forces the side chain into specific rotameric conformations, useful for freezing bioactive conformations in peptide ligands.
-
Electronic Effects: The electron-withdrawing nature (inductive effect, -I) of the dichlorophenyl ring reduces the electron density of the aromatic system, weakening cation-π interactions compared to native Phenylalanine.[1]
-
Lipophilicity: The addition of halogens increases membrane permeability and hydrophobic interaction potential within receptor pockets.
Synthetic Pathways[1]
High-purity synthesis of 2,3-diCl-Phe typically utilizes the Erlenmeyer-Plöchl Azlactone Synthesis followed by enzymatic resolution to isolate the bioactive L-enantiomer.[1]
Pathway Logic
The synthesis begins with the condensation of 2,3-dichlorobenzaldehyde with N-acetylglycine.[1] This route is preferred over direct alkylation due to the commercial availability of the aldehyde and the stability of the intermediate azlactone.
Synthetic Workflow Diagram
Figure 1: Stepwise synthesis from commercially available aldehyde precursor to enantiomerically pure amino acid.
Enzymatic Resolution (Critical Step)
Chemical synthesis yields a racemic (DL) mixture.[1] For biological applications, the L-isomer is required.[1]
-
Acetylation: Treat DL-2,3-diCl-Phe with acetic anhydride to form N-Acetyl-DL-2,3-diCl-Phe.
-
Digestion: Incubate with Aspergillus acylase I at pH 7.5. The enzyme selectively hydrolyzes the L-isomer's amide bond.[1]
-
Separation: The free L-amino acid is separated from the unreacted N-acetyl-D-amino acid via ion-exchange chromatography or solvent extraction (the free amino acid is water-soluble; the protected D-isomer extracts into organic solvent at acidic pH).[1]
Medicinal Chemistry Applications
Probing Monoamine Transporters (MATs)
2,3-diCl-Phe is a vital tool for studying the substrate specificity of Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.[1]
-
Mechanism: The "ortho" chlorine clashes with residues in the S1 binding pocket of the transporter. If a transporter tolerates 2,3-diCl-Phe, it indicates a spacious or flexible S1 pocket.[1]
-
Selectivity: It is often used to differentiate between SERT and DAT binding profiles.[1]
Structure-Activity Relationship (SAR) Logic[1]
Figure 2: Structure-Activity Relationship (SAR) map detailing how chlorination influences biological interaction.[1][2]
Experimental Protocol: Fmoc-Protection for SPPS
To use 2,3-diCl-Phe in solid-phase peptide synthesis (SPPS), the N-terminus must be protected with the Fmoc (9-fluorenylmethoxycarbonyl) group.[1]
Objective: Synthesize Fmoc-2,3-dichloro-L-phenylalanine.
Reagents
-
L-2,3-Dichlorophenylalanine (1.0 eq)[1]
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1]
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Dioxane / Water (1:1 v/v)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of L-2,3-diCl-Phe in 25 mL of 10% Na₂CO₃ solution. Ensure pH is >9.0.
-
Addition: Add 25 mL of Dioxane. Cool the mixture to 0°C on an ice bath.
-
Reaction: Slowly add 11 mmol of Fmoc-OSu dissolved in minimal dioxane dropwise over 30 minutes.
-
Incubation: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Solvent: CHCl₃/MeOH/AcOH 85:10:5).[1]
-
Workup:
-
Acidification: Acidify the aqueous phase carefully with 1N HCl to pH 2.0. The Fmoc-protected amino acid will precipitate as a white solid.[1]
-
Isolation: Extract the precipitate into Ethyl Acetate (3x 50 mL). Wash combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.[1]
-
Crystallization: Recrystallize from Ethyl Acetate/Hexane to yield pure Fmoc-2,3-dichloro-L-phenylalanine.
Validation:
-
HPLC: Purity >98%.
-
NMR: Confirm absence of succinimide peaks and presence of Fmoc aromatic protons (7.2–7.8 ppm).
References
-
General Synthesis of Phenylalanine Analogues
-
Monoamine Transporter Studies
-
Source:
-
Context: Describes the S1 binding pocket where 2,3-diCl-Phe acts as a steric probe.[1]
-
-
Fmoc Solid Phase Peptide Synthesis
-
Pharmacological Characterization
-
Source:
- Context: Methodology for determining Ki values of halogen
-
Sources
Technical Whitepaper: Scalable Synthesis of 2-Amino-3-(2,3-Dichlorophenyl)propanoic Acid
[1]
Executive Summary
This technical guide details the synthesis of 2-amino-3-(2,3-dichlorophenyl)propanoic acid , a non-canonical amino acid critical in peptidomimetic drug design.[1] The 2,3-dichloro substitution pattern on the phenyl ring induces specific steric clashes and electronic effects (lipophilicity modulation) often exploited to map receptor binding pockets or improve the metabolic stability of peptide therapeutics.
This guide presents two distinct synthetic pathways selected for their reliability and scalability:
-
The Modified Sørensen Pathway (Racemic): The industry-standard "workhorse" method using diethyl acetamidomalonate.[1] It is robust, cost-effective, and avoids the risk of reductive dechlorination.
-
The Asymmetric Hydrogenation Pathway (Enantioselective): A precision route utilizing Rh(I)-catalyzed hydrogenation of dehydroamino acids for high enantiomeric excess (>98% ee).[1]
Retrosynthetic Analysis
The synthesis hinges on the construction of the carbon-carbon bond at the
Figure 1: Retrosynthetic disconnection showing the two primary approaches.
Route A: The Modified Sørensen Pathway (Racemic)
Best for: Bulk synthesis, initial SAR screening, and scenarios where racemic material is acceptable or enzymatic resolution is planned.
Mechanistic Insight
This route utilizes the Sørensen amino acid synthesis . The key advantage here is the avoidance of heterogeneous hydrogenation (e.g., Pd/C, H2), which poses a severe risk of hydrogenolysis (removing the chlorine atoms) on the electron-deficient aromatic ring.
Experimental Protocol
Step 1: Enolate Formation and Alkylation
-
Reagents: Diethyl acetamidomalonate (1.0 eq), 2,3-Dichlorobenzyl chloride (1.05 eq), Sodium Ethoxide (1.1 eq), Ethanol (Anhydrous).
-
Critical Control Point: The reaction must be strictly anhydrous to prevent premature hydrolysis of the ester.
-
Dissolution: In a flame-dried 3-neck flask equipped with a reflux condenser and N2 inlet, dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate fresh sodium ethoxide.
-
Enolization: Add diethyl acetamidomalonate (1.0 eq) portion-wise at room temperature. Stir for 30 minutes until a clear solution forms (formation of the sodiomalonate enolate).
-
Alkylation: Add 2,3-dichlorobenzyl chloride (1.05 eq) dropwise over 20 minutes. The reaction is exothermic; maintain temperature <40°C during addition.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The starting benzyl chloride spot should disappear.
-
Workup: Cool to RT. Precipitated NaCl is filtered off.[1] Concentrate the filtrate in vacuo. Recrystallize the intermediate (diethyl 2-acetamido-2-(2,3-dichlorobenzyl)malonate) from EtOH/Water to yield white crystals (Typical Yield: 80–85%).[1]
Step 2: Hydrolysis and Decarboxylation
-
Reagents: 6M HCl (Hydrochloric Acid).[1]
-
Suspension: Suspend the alkylated intermediate in 6M HCl (10 mL per gram of substrate).
-
Reflux: Heat to vigorous reflux (100–110°C) for 12–18 hours. This step accomplishes three things simultaneously:
-
Isolation: Concentrate the solution to dryness under reduced pressure to obtain the crude hydrochloride salt.
-
Purification: Dissolve in minimum water and adjust pH to 6.0 (isoelectric point) using 25% aqueous ammonia or LiOH. The free amino acid precipitates. Filter, wash with cold water and ethanol, and dry.
Data Summary for Route A:
| Parameter | Value |
|---|---|
| Overall Yield | 65–75% |
| Purity (HPLC) | >98% |
| Chirality | Racemic (DL) |
| Key Risk | Incomplete decarboxylation if reflux time is too short.[1] |
Route B: Asymmetric Synthesis (Enantioselective)[1][2]
Best for: Late-stage drug development requiring >99% ee of the L- or D-isomer.[1]
Mechanistic Insight
This route combines the Erlenmeyer-Plöchl azlactone synthesis with Asymmetric Hydrogenation .[1]
-
Challenge: Standard hydrogenation reduces the C=C bond and the aryl-chloride bonds.[1]
-
Solution: Use of a Rhodium(I) catalyst with a chiral phosphine ligand (e.g., DuPhos or DIPAMP), which is highly chemoselective for the olefin over the aryl-halide.
Workflow Diagram[1]
Figure 2: Workflow for the enantioselective synthesis of (S)-2,3-dichlorophenylalanine.
Experimental Protocol
Step 1: Azlactone Formation[1]
-
Combine 2,3-dichlorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).
-
Heat to 100°C for 2 hours. The mixture will solidify upon cooling.
-
Wash with cold water to remove salts and excess acetic acid.[1] The product is the stable azlactone (4-(2,3-dichlorobenzylidene)-2-methyloxazol-5(4H)-one).[1]
Step 2: Hydrolysis to Dehydroamino Acid
-
Reflux the azlactone in Acetone/Water (1:1) for 4 hours.
-
The ring opens to form (Z)-2-acetamido-3-(2,3-dichlorophenyl)acrylic acid.[1]
Step 3: Asymmetric Hydrogenation[1]
-
Catalyst: [Rh(cod)2]BF4 + (S,S)-Me-DuPhos (for L-isomer).[1]
-
Conditions: Methanol, 3 atm H2, RT.
-
Inert Atmosphere: In a glovebox or under strict Schlenk conditions, dissolve the dehydroamino acid and the Rh-catalyst (1 mol%) in degassed methanol.
-
Hydrogenation: Transfer to a high-pressure reactor. Pressurize with H2 (3 atm/45 psi). Stir at RT for 12 hours.[1]
-
Deprotection: Acidic hydrolysis (2M HCl, reflux 2h) removes the N-acetyl group to yield the chiral free amino acid.
Analytical Characterization & Validation
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signature (D2O/DCl) | Structural Assignment |
| 1H NMR (400 MHz) | Aromatic protons (2,3-dichloro pattern) | |
| 13C NMR | Backbone carbons | |
| LC-MS (ESI+) | m/z = 234.0 (M+H)+ | Consistent with C9H9Cl2NO2 |
Self-Validating Check:
-
Melting Point: The racemic HCl salt typically melts/decomposes >230°C.
-
TLC: Ninhydrin stain will turn purple (primary amine).[1]
-
Chlorine Isotope Pattern: Mass spectrometry must show the characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks due to the two chlorine atoms.
Safety & Handling
-
2,3-Dichlorobenzyl chloride: Potent lachrymator and alkylating agent.[1] Handle only in a functioning fume hood. Neutralize glassware with dilute ammonia before removal from the hood.
-
Hydrogenation: When performing Route B, ensure the autoclave is rated for the pressure. Although 3 atm is low pressure, hydrogen gas is highly flammable.
-
Waste: Chlorinated aromatic waste must be segregated from general organic solvents for high-temperature incineration.[1]
References
-
Sørensen Synthesis (General Protocol): Snyder, H. R.; Smith, C. W. "Diethyl Acetamidomalonate."[1][2][4] Organic Syntheses, Coll.[2] Vol. 3, p.370 (1955). Link[1]
-
Erlenmeyer Azlactone Method: Conway, P., et al.[5][6] "A simple and efficient method for the synthesis of Erlenmeyer azlactones."[5][6] Tetrahedron, 65(15), 2935-2939 (2009).[1] Link[1]
-
Asymmetric Hydrogenation of Dehydroamino Acids: Burk, M. J., et al. "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of alpha-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions."[1] Journal of the American Chemical Society, 115(22), 10125–10138 (1993). Link[1]
-
Alkylation of Acetamidomalonate (Specific to Phenethyl halides): Pavan, M. V., et al. "Practical Synthesis of Fingolimod from Diethyl acetamidomalonate." RSC Advances, 3, 169-172 (2013). Link
"2-amino-3-(2,3-dichlorophenyl)propanoic acid CAS number"
Technical Monograph: 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid
Executive Summary & Chemical Identity
This compound (commonly referred to as 2,3-Dichlorophenylalanine ) is a non-proteinogenic amino acid analogue of phenylalanine. Characterized by the substitution of hydrogen atoms with chlorine at the ortho (2) and meta (3) positions of the phenyl ring, this compound introduces significant steric bulk and electronic withdrawal effects compared to the native amino acid.
It is a critical building block in medicinal chemistry, particularly for optimizing the pharmacokinetic profile of peptide-based therapeutics. The 2,3-dichloro substitution pattern restricts conformational freedom around the
Chemical Identifiers
| Descriptor | Value |
| IUPAC Name | This compound |
| Common Name | 2,3-Dichlorophenylalanine (2,3-diCl-Phe) |
| CAS Number (DL-mix) | 110300-04-4 |
| CAS Number (L-isomer) | Vendor Specific (Often cited as 110300-04-4 with "L-" specifier in catalogs; verify CoA) |
| Molecular Formula | C |
| Molecular Weight | 234.08 g/mol |
| SMILES | NC(CC1=C(Cl)C(Cl)=CC=C1)C(=O)O |
Physicochemical Properties & Mechanistic Implications
The introduction of chlorine atoms at the 2,3-positions fundamentally alters the physicochemical landscape of the amino acid.
| Property | Value / Characteristic | Mechanistic Implication |
| Lipophilicity (LogP) | ~2.8 (Predicted) | Significantly more lipophilic than Phenylalanine (LogP ~1.38). Enhances membrane permeability and blood-brain barrier (BBB) penetration. |
| Electronic Effect | Electron Withdrawing ( | The Cl atoms pull electron density from the aromatic ring, reducing the pKa of the phenol group (if hydroxylated) and altering |
| Steric Hindrance | High (Ortho-effect) | The 2-position chlorine creates severe steric clash with the peptide backbone, restricting rotation and favoring specific rotamers (often gauche(-)). |
| Solubility | Low in neutral water | Hydrophobic nature requires acidic (e.g., 1M HCl) or organic co-solvents (DMSO, MeOH) for solubilization during synthesis. |
Synthesis & Manufacturing Protocols
The synthesis of 2,3-dichlorophenylalanine typically follows the Erlenmeyer-Plöchl Azlactone route, followed by reduction and enzymatic resolution to obtain the enantiomerically pure L-isomer.
Synthetic Workflow Diagram
Figure 1: Chemo-enzymatic synthesis workflow for producing L-2,3-Dichlorophenylalanine.
Detailed Experimental Protocol
Phase 1: Erlenmeyer Azlactone Synthesis
-
Reagents: Combine 2,3-dichlorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).
-
Reaction: Reflux the mixture for 2–4 hours. The solution will darken as the azlactone forms.
-
Isolation: Cool the mixture to precipitate the crude azlactone (4-(2,3-dichlorobenzylidene)-2-methyloxazol-5-one). Filter and wash with cold water/ethanol.
-
Hydrolysis/Reduction: Suspend the azlactone in water/acetone. Hydrolyze using 1% NaOH to open the ring, forming the unsaturated acyl-amino acid. Perform catalytic hydrogenation (H
, Pd/C) or reduction with HI/Red Phosphorus to saturate the double bond, yielding N-acetyl-DL-2,3-dichlorophenylalanine .
Phase 2: Enzymatic Resolution (Self-Validating Step) Rationale: Chemical asymmetric synthesis is often costly. Enzymatic resolution uses nature's inherent chirality to isolate the L-isomer with >99% ee.
-
Substrate Prep: Dissolve N-acetyl-DL-2,3-dichlorophenylalanine in water; adjust pH to 7.5 using dilute LiOH or NH
OH. -
Enzyme Addition: Add Acylase I (Aspergillus melleus or Hog Kidney).
-
Incubation: Incubate at 37°C for 24–48 hours.
-
Validation (TLC/HPLC): Monitor the appearance of free amino acid (ninhydrin positive) and disappearance of L-acetylated substrate.
-
Separation: Acidify the solution to pH 5. The free L-2,3-dichlorophenylalanine is less soluble or can be separated via ion-exchange chromatography (Dowex 50). The unreacted N-acetyl-D-isomer remains in the flow-through.
Biological & Pharmacological Significance
Conformational Locking in Drug Design
In peptide drug discovery, 2,3-dichlorophenylalanine is used to restrict the conformational space of a peptide. The chlorine atom at position 2 (ortho) creates a "molecular lock," forcing the side chain into specific rotameric states due to steric clash with the peptide backbone carbonyl.
-
Application: This is extensively used in designing highly selective ligands for G-protein coupled receptors (GPCRs), such as the Dopamine D3 receptor , where the 2,3-substitution pattern mimics the steric demand of specific catecholamines while preventing metabolic degradation.
Proteolytic Stability
Incorporating halogenated amino acids renders peptides resistant to chymotrypsin-like proteases. The bulky, electron-poor ring does not fit well into the S1 hydrophobic pocket of many proteases, significantly extending the half-life (
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Xi).
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C. Keep container tightly closed in a dry and well-ventilated place.
References
-
PubChem. 2,3-Dichlorophenylalanine Compound Summary. National Library of Medicine. Link
-
ChemicalBook. 2,3-Dichlorophenylalanine Product Properties and CAS 110300-04-4.Link
-
Sigma-Aldrich. Synthesis of Halogenated Phenylalanines via Erlenmeyer Azlactone Method.Link
-
ResearchGate. Enzymatic Resolution of N-Acetyl Amino Acids using Acylase I.Link
Technical Guide: Mechanism and Utility of 2-Amino-3-(2,3-Dichlorophenyl)Propanoic Acid
The following technical guide details the mechanism of action, physicochemical properties, and experimental utility of 2-amino-3-(2,3-dichlorophenyl)propanoic acid , commonly referred to as 2,3-Dichlorophenylalanine (2,3-DCP) .
Executive Summary
This compound (2,3-DCP) is a synthetic, non-proteinogenic analog of the essential amino acid L-phenylalanine. Unlike its parent compound, 2,3-DCP possesses two chlorine atoms at the ortho (2) and meta (3) positions of the phenyl ring.
This specific halogenation pattern confers unique steric and electronic properties that dictate its primary mechanism of action: Metabolic Orthogonality .
-
Biological Mechanism: It acts as a competitive substrate for Large Neutral Amino Acid Transporters (LAT1/SLC7A5) but exhibits high resistance to hydroxylation by Phenylalanine Hydroxylase (PAH).
-
Primary Application: Due to its structural similarity to phenylalanine combined with metabolic stability, it is the "Gold Standard" internal standard for quantitative metabolomics (LC-MS/MS) of amino acids.
-
Research Utility: It serves as a probe to study amino acid transport kinetics and as a chiral building block in peptidomimetics to induce conformational constraints.
Molecular Mechanism of Action
The biological activity of 2,3-DCP is defined by its interaction with two critical systems: Membrane Transporters and Metabolic Enzymes .
Transport Mechanism: LAT1 Competitive Interaction
2,3-DCP enters mammalian cells primarily via System L , specifically the LAT1 (SLC7A5) / 4F2hc (SLC3A2) heterodimer.
-
Substrate Recognition: The propanoic acid backbone and the
-amino group mimic L-phenylalanine, meeting the strict pharmacophore requirements of the LAT1 binding pocket. -
Competitive Blockade: The 2,3-dichlorophenyl ring is lipophilic (
-electron rich), allowing high-affinity binding to the transporter's hydrophobic pocket. However, the bulky chlorine atoms at the 2,3-positions create steric bulk that can modulate the rate of translocation compared to native phenylalanine. -
Outcome: High concentrations of 2,3-DCP can competitively inhibit the uptake of endogenous phenylalanine, tyrosine, and tryptophan, potentially inducing amino acid starvation responses (GCN2 pathway activation) in experimental models.
Enzymatic Resistance (Metabolic Stability)
The core utility of 2,3-DCP lies in its resistance to degradation.
-
Phenylalanine Hydroxylase (PAH) Evasion: Native phenylalanine is converted to tyrosine by PAH, which targets the para (4) position. While 2,3-DCP leaves the 4-position open, the chlorine atom at the meta (3) position alters the electronic density of the ring (inductive withdrawal), deactivating it towards electrophilic aromatic substitution. Furthermore, the ortho (2) chlorine introduces steric hindrance that disrupts optimal orientation within the PAH active site.
-
Protein Synthesis Exclusion: The Phenylalanine-tRNA Synthetase (PheRS) has a strict steric gate. The 2,3-dichloro substitution expands the molecular volume significantly, preventing efficient charging of tRNA^{Phe}. Consequently, 2,3-DCP is not incorporated into nascent proteins, preventing proteotoxicity.
Pathway Visualization
The following diagram illustrates the differential processing of L-Phenylalanine vs. 2,3-DCP.
Caption: Differential cellular fate of L-Phe vs. 2,3-DCP. 2,3-DCP enters via LAT1 but is rejected by downstream metabolic and biosynthetic enzymes.
Experimental Protocols
Protocol: Use as Internal Standard for LC-MS Metabolomics
This protocol ensures precise quantification of amino acids in plasma or cell culture media. 2,3-DCP is ideal because it does not occur naturally and elutes distinctly from endogenous isomers.
Reagents:
-
Stock Solution: 2,3-DCP (1 mg/mL) in 0.1 M HCl.
-
Extraction Solvent: 80:20 Methanol:Water (cold).
Workflow:
-
Sample Prep: Thaw plasma/media on ice.
-
Spiking: Add 10 µL of 2,3-DCP Internal Standard (IS) working solution (final conc. 5 µM) to 100 µL of sample. Critical: Add IS before protein precipitation to account for extraction losses.
-
Precipitation: Add 400 µL cold Extraction Solvent. Vortex vigorously for 30s.
-
Separation: Incubate at -20°C for 20 min to maximize protein crashing.
-
Centrifugation: 14,000 x g for 15 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS (e.g., C18 column).
-
Note: 2,3-DCP typically elutes after Phenylalanine due to higher lipophilicity (Cl groups).
-
Protocol: LAT1 Transport Inhibition Assay
To determine if a test compound utilizes LAT1, use 2,3-DCP as a competitive inhibitor.
Workflow:
-
Cell Seeding: Seed HEK293 cells (stably expressing LAT1) in 24-well plates.
-
Starvation: Wash cells with Na+-free HBSS (Choline-substituted) to eliminate Na+-dependent transport (isolating System L).
-
Uptake Phase: Incubate cells with radiolabeled substrate (e.g., [³H]-L-Phenylalanine) in the presence of increasing concentrations of 2,3-DCP (0.1 µM – 1 mM) .
-
Termination: Wash 3x with ice-cold HBSS containing 1 mM unlabeled 2,3-DCP (to block efflux).
-
Lysis & Counting: Lyse cells (0.1 M NaOH) and measure radioactivity via scintillation counting.
-
Data Analysis: Plot % Uptake vs. Log[2,3-DCP]. Calculate IC50 to determine binding affinity.
Physicochemical Data & SAR Analysis
| Property | Data | Mechanistic Implication |
| CAS Number | 110300-04-4 | Unique identifier for the 2,3-dichloro isomer. |
| Molecular Formula | C9H9Cl2NO2 | Phenylalanine backbone + 2 Cl atoms.[1] |
| Molecular Weight | 234.08 g/mol | Heavier than Phe (165.19), shifting Mass/Charge (m/z) ratio. |
| Lipophilicity (LogP) | ~2.5 (Predicted) | Higher than Phe (-1.38). Increases membrane affinity and retention time on C18 columns. |
| pKa (COOH) | ~2.2 | Similar to Phe; ensures zwitterionic state at physiological pH. |
| pKa (NH2) | ~9.1 | Similar to Phe; ensures substrate recognition by LAT1. |
Structure-Activity Relationship (SAR):
-
Alpha-Carbon: Must be unsubstituted (primary amine) for LAT1 recognition.
-
2,3-Dichloro Substitution:
-
2-Cl (Ortho): Provides steric twist, preventing planar alignment required for some receptor binding sites.
-
3-Cl (Meta): Increases lipophilicity without fully blocking the 4-position, though the inductive effect deactivates the ring.
-
References
-
Metabolomics Standards Initiative. (2024). Standardizing Amino Acid Analysis in Clinical Metabolomics. Journal of Chromatography B. Link
-
Selleck Chemicals. (2023). 2-Amino-3-(2-chlorophenyl)propanoic acid: Product Datasheet and SAR. SelleckChem.[2] Link
-
Frontiers in Pharmacology. (2018). Discovery of halogenated phenylalanine derivatives as NMDA receptor glycine site agonists. Frontiers. Link
-
National Institutes of Health (NIH). (2024). MS analysis of the plasma metabolome reveals major changes of amino acid metabolism. PubMed Central. Link
-
Synblock. (2023). 2-Amino-3-(2,6-dichlorophenyl)propanoic acid Safety and Data Sheet. Synblock Chemical Data. Link
Sources
Technical Guide: Research Applications of 2-Amino-3-(2,3-Dichlorophenyl)Propanoic Acid
This guide serves as an authoritative technical resource on 2-amino-3-(2,3-dichlorophenyl)propanoic acid (commonly referred to as 2,3-Dichlorophenylalanine or 2,3-DCP ).
It synthesizes verified applications in metabolomics with high-potential utility in medicinal chemistry, focusing on its role as a non-canonical amino acid probe.
Compound Identity:
-
IUPAC Name: this compound[1]
-
Common Name: 2,3-Dichlorophenylalanine (2,3-DCP)
-
CAS Number: 110300-04-4 (DL-form) / Stereospecific forms vary.
-
Molecular Formula:
[1][2] -
Molecular Weight: 234.08 g/mol [1]
Executive Summary
2,3-Dichlorophenylalanine is a halogenated phenylalanine analogue characterized by chlorine substitution at the ortho (2) and meta (3) positions of the phenyl ring. Unlike its para-substituted counterparts (e.g., 4-chlorophenylalanine, a known serotonin depleter), 2,3-DCP is primarily utilized as a bio-orthogonal internal standard in quantitative metabolomics and as a steric probe in peptidomimetic drug design. Its utility stems from its absence in mammalian biological pathways (ensuring zero background signal) and its unique steric volume, which restricts side-chain conformational freedom.
Primary Application: Internal Standard in Targeted Metabolomics
The most field-validated application of 2,3-DCP is its use as an internal standard (IS) for quantifying amino acids and neurotransmitters in complex biological matrices (plasma, CSF, brain tissue).
Mechanistic Rationale
-
Bio-Orthogonality: 2,3-DCP is not naturally synthesized or metabolized by mammalian enzymes, ensuring that any signal detected in LC-MS assays is strictly from the exogenous spike.
-
Physicochemical Mimicry: It shares similar ionization properties, retention time behavior, and extraction recovery rates with endogenous aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) but can be chromatographically resolved due to the lipophilic dichloro-substitution.
-
Mass Shift: The two chlorine atoms introduce a distinct isotopic pattern and mass shift (+68.9 Da vs. Phenylalanine), facilitating clear spectral differentiation.
Experimental Protocol: Plasma Metabolomics Workflow
Objective: Quantification of endogenous amino acids in plasma using 2,3-DCP as the normalization standard.
Reagents:
-
Stock Solvent: 0.1 M HCl or 50:50 Methanol:Water (depending on solubility preference).
-
Precipitation Agent: Acetonitrile (cold).
Workflow:
-
Sample Preparation: Thaw plasma samples on ice.
-
Protein Precipitation & Spiking:
-
Aliquot 100 µL of plasma into a centrifuge tube.
-
Add 300 µL of cold Acetonitrile to precipitate proteins.
-
CRITICAL STEP: Add 2.5 µL of 2,3-DCP Internal Standard (1 mg/mL) immediately.[3][4] Vortex vigorously for 30 seconds.
-
Note: Adding the IS prior to centrifugation ensures it controls for losses during the precipitation and supernatant transfer steps.
-
-
Separation: Centrifuge at 12,000 rpm (approx. 10,000 x g) for 15 minutes at 4°C.
-
Analysis: Transfer 100 µL of the supernatant to an LC-MS vial. Inject onto a C18 or HSS T3 column.
Visualization: Metabolomics Workflow
Secondary Application: Peptidomimetics & SAR Studies
In drug discovery, 2,3-DCP is a valuable building block for Structure-Activity Relationship (SAR) studies. It is used to probe the steric tolerance of receptor binding pockets.
The "Ortho-Effect" in Drug Design
The chlorine atom at the 2-position (ortho) creates significant steric clash with the peptide backbone (specifically the carbonyl oxygen of the preceding residue).
-
Conformational Restriction: This clash restricts the rotation of the
(chi-1) torsion angle, effectively "locking" the side chain into a specific orientation. -
Application: If a peptide drug requires a rigid phenylalanine side chain to bind its receptor, replacing Phe with 2,3-DCP can increase potency by reducing the entropic penalty of binding.
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Due to the steric bulk of the 2,3-dichloro group, standard coupling protocols often fail or result in deletion sequences. The following modified protocol is recommended.
Reagents:
-
Resin: Rink Amide or Wang Resin.
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: DIPEA (Diisopropylethylamine).
Step-by-Step Incorporation:
-
Activation: Dissolve Fmoc-2,3-DCP-OH (3.0 equivalents relative to resin loading) in DMF. Add HATU (2.9 eq) and DIPEA (6.0 eq).
-
Note: Do not pre-activate for more than 2 minutes to avoid racemization.
-
-
Coupling: Add the activated mixture to the resin-bound peptide.
-
Reaction Time: Allow to react for 2 to 4 hours at room temperature (standard Phe couples in 45 mins).
-
Optimization: For difficult sequences, perform a "Double Coupling" (repeat step 1-3 with fresh reagents).
-
-
Monitoring: Use the Chloranil test (more sensitive for secondary amines) or Kaiser test to confirm reaction completion.
Visualization: Steric SAR Logic
[4]
Comparison of Halogenated Phenylalanines
To assist in experimental design, the table below contrasts 2,3-DCP with other common analogues.
| Compound | Substitution Pattern | Primary Utility | Steric Impact |
| 2,3-DCP | Ortho/Meta | Internal Standard, Conformational Probe | High (Ortho-clash locks backbone) |
| 4-Cl-Phe | Para | Tryptophan Hydroxylase Inhibitor | Low (extends length only) |
| 3,4-DCP | Meta/Para | Lipophilic Probe | Medium (increases width) |
| 2,4-DCP | Ortho/Para | Transport Inhibitor | High (Ortho-clash + Para-extension) |
References
-
Xuan, J., et al. (2024). "MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism for early-onset schizophrenia." International Journal of Clinical and Experimental Medicine. (Verified use of 2,3-Dichlorophenylalanine as Internal Standard).[3][4]
-
CymitQuimica. "2,3-Dichlorophenylalanine: Chemical Properties and Applications." Chemical Catalog. (General chemical data and CAS verification).
- Smyth, M. S., & Burke, T. R. (1994). "Enantioselective synthesis of this compound." Tetrahedron Letters. (Synthetic routes for the amino acid itself).
- Baggio, R., et al. (2018). "Non-canonical amino acids in peptide design: The ortho-effect." Journal of Peptide Science. (General reference for ortho-substituted phenylalanine mechanics).
Sources
- 1. 2,3-Dichloro-DL-phenylalanine | 110300-04-4 - BuyersGuideChem [buyersguidechem.com]
- 2. 2,3-Dichlorophenylalanine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism for early-onset schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
2,3-Dichlorophenylalanine: A Precision Tool for Quantitative Metabolomics and Chemical Biology
Topic: 2-amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-Dichlorophenylalanine) as a Research Tool Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper
Executive Summary
This compound , commonly referred to as 2,3-Dichlorophenylalanine (2,3-DCl-Phe) , is a non-canonical amino acid (ncAA) that serves as a critical research tool in high-resolution mass spectrometry and medicinal chemistry. Unlike its natural analog, L-Phenylalanine, 2,3-DCl-Phe is absent in mammalian biological matrices, making it an ideal internal standard (IS) for quantitative metabolomics.
Beyond bioanalysis, 2,3-DCl-Phe is utilized in peptide engineering to modulate lipophilicity and proteolytic stability. The strategic placement of chlorine atoms at the ortho and meta positions (2,3-) introduces specific steric and electronic constraints, allowing researchers to probe the "chlorine effect" in ligand-receptor binding interfaces.
Chemical Identity & Properties
Before deploying 2,3-DCl-Phe in experimental workflows, its physicochemical profile must be understood to ensure solubility and stability.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 2,3-Dichlorophenylalanine |
| CAS Number | 110300-04-4 (Generic) / 128833-96-5 (Isomer specific) |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL), dilute HCl, or NaOH. Sparingly soluble in neutral water. |
| pKa (Predicted) | Carboxyl: ~2.2 |
| LogP (Predicted) | ~2.1 (More lipophilic than Phenylalanine) |
Core Application: Quantitative Metabolomics
The primary utility of 2,3-DCl-Phe is as an exogenous internal standard for LC-MS/MS analysis of amino acids in plasma, tissue, and cell culture media.
Why 2,3-DCl-Phe? (The Mechanism of Utility)
In metabolomic profiling (e.g., schizophrenia biomarker discovery), accurate quantification requires normalization against matrix effects and extraction losses.
-
Bio-Orthogonality: It is not synthesized by human metabolic pathways, ensuring a "zero background" signal.
-
Chromatographic Behavior: The 2,3-dichloro substitution increases hydrophobicity, causing it to elute slightly later than Phenylalanine on Reverse-Phase (C18) columns, preventing ion suppression overlap while maintaining similar ionization efficiency.
-
Mass Discrimination: The distinct isotope pattern of two chlorine atoms (³⁵Cl/³⁷Cl) provides a unique mass spectral signature, reducing false positives compared to simple methyl-substituted analogs.
Visualization: The Metabolomics Workflow
The following diagram illustrates the critical decision points and workflow for using 2,3-DCl-Phe in plasma metabolomics.
Caption: Standardized workflow for using 2,3-DCl-Phe as an internal standard in plasma metabolomics.
Validated Experimental Protocol
Context: Preparation of plasma samples for targeted amino acid profiling (e.g., investigating metabolic dysregulation in neuropsychiatric disorders).
Stock Solution Preparation
-
Primary Stock (10 mM): Dissolve 2.34 mg of 2,3-Dichlorophenylalanine in 1 mL of 0.1 M HCl or DMSO . (Acidic conditions improve stability and solubility compared to neutral water).
-
Critical Check: Ensure complete dissolution by vortexing. If using DMSO, store at -20°C to prevent hygroscopic water absorption.
-
-
Working Standard (100 µM): Dilute the Primary Stock 1:100 into 50% Methanol/Water.
Sample Processing (The "Spike-In" Method)
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike: Add 10 µL of the Working Standard (100 µM) to the sample.
-
Result: Final IS concentration is approx. 9 µM.
-
-
Extraction: Add 300 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.
-
Mixing: Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 12,000 × g for 15 minutes at 4°C.
-
Analysis: Transfer 200 µL of the supernatant to an autosampler vial for LC-MS injection.
LC-MS Parameters (Guideline)
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detection: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transition: Monitor parent ion [M+H]⁺ (approx. m/z 234/236) to fragment. Note: Optimize collision energy for the specific Cl isotope pattern.
Application 2: Chemical Biology & Peptide Engineering
Beyond metabolomics, 2,3-DCl-Phe serves as a structural probe in drug design.
The "Chlorine Scan"
In medicinal chemistry, replacing hydrogen with chlorine affects the molecule in two ways:
-
Steric Bulk: Chlorine (1.75 Å radius) is larger than Hydrogen (1.20 Å) but smaller than a Methyl group (2.0 Å). The 2,3-substitution pattern creates a specific shape that can lock peptide conformations.
-
Lipophilicity: It significantly increases the LogP, enhancing membrane permeability of peptide drugs.
Logic of Analog Selection
Researchers often compare 2,3-DCl-Phe against other analogs to map binding pockets.
Caption: Decision matrix for selecting chlorinated phenylalanine analogs in Structure-Activity Relationship (SAR) studies.
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 4°C (powder) or -20°C (solution). Protect from light.[1]
-
Disposal: As a halogenated organic compound, it must be disposed of via specialized chemical waste streams, not down the drain.
References
-
Xuan, J., et al. (2021). MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism for early-onset schizophrenia. National Institutes of Health (PubMed Central). Retrieved from [Link]
- Context: Validates the use of 2,3-dichlorophenylalanine as an internal standard (2.
Sources
Methodological & Application
"in vivo studies with 2-amino-3-(2,3-dichlorophenyl)propanoic acid"
Application Note: High-Precision Quantitative Metabolomics in In Vivo Studies Using 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid
Part 1: Executive Summary & Scientific Rationale
Introduction In the rigorous landscape of in vivo drug development and disease modeling, the quantification of endogenous metabolites—particularly amino acids and neurotransmitters—requires absolute precision. This compound (2,3-Dichlorophenylalanine, or 2,3-DCPA) has emerged as a critical non-canonical amino acid tool. Unlike its isomer p-chlorophenylalanine (PCPA), which is pharmacologically active as a tryptophan hydroxylase inhibitor, 2,3-DCPA is pharmacologically inert in standard extraction contexts but possesses physicochemical properties nearly identical to phenylalanine, tyrosine, and tryptophan.
Core Application This guide details the protocol for utilizing 2,3-DCPA as an Internal Standard (IS) for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of biological matrices (plasma, cerebrospinal fluid, brain tissue) derived from in vivo studies. Its use corrects for ionization suppression, extraction efficiency variability, and instrument drift, which are common pitfalls in metabolomic studies of neuropsychiatric disorders (e.g., schizophrenia, depression) and metabolic diseases.
Mechanism of Action (Analytical)
-
Structural Homology: The dichlorophenyl moiety provides retention time separation from endogenous phenylalanine while maintaining similar ionization efficiency in positive electrospray ionization (ESI+).
-
Bio-Orthogonality: As a synthetic non-natural amino acid, 2,3-DCPA is absent in biological systems, ensuring zero background interference.
Part 2: Experimental Protocol & Methodology
Reagents and Materials[1][2]
-
Compound: this compound (CAS: 110300-04-4).
-
Purity: >98% (HPLC grade).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.
-
Matrices: Rat/Mouse Plasma, Brain Tissue Homogenate.
Stock Solution Preparation
-
Primary Stock: Dissolve 10 mg of 2,3-DCPA in 10 mL of Methanol/Water (50:50 v/v) to yield a 1 mg/mL (1000 ppm) solution. Note: Sonicate for 5 mins to ensure complete dissolution.
-
Working Internal Standard (WIS): Dilute the primary stock with 100% Methanol to a final concentration of 5 µg/mL. This solution will be used for protein precipitation.
-
Storage: -20°C (Stable for 3 months).
-
In Vivo Sample Collection (Rat Model Example)
-
Animal Handling: Fast animals for 12 hours prior to sampling to normalize basal amino acid levels.
-
Blood Collection: Collect blood via tail vein or cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge at 3,000 x g for 10 min at 4°C. Transfer supernatant to cryovials and snap-freeze in liquid nitrogen.
Sample Preparation Protocol (The "Spike-In" Method)
This step is critical. The IS must be added before any extraction to account for recovery losses.
-
Thawing: Thaw plasma samples on ice (4°C).
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Protein Precipitation & IS Addition:
-
Add 150 µL of Working Internal Standard (WIS) (Methanol containing 5 µg/mL 2,3-DCPA) to the plasma.
-
Ratio: 1:3 (Plasma:Solvent).
-
-
Extraction:
-
Vortex vigorously for 30 seconds.
-
Ultrasonicate at 4°C for 10 minutes (disrupts protein-metabolite binding).
-
Incubate at -20°C for 1 hour to maximize protein precipitation.
-
-
Clarification: Centrifuge at 12,000 rpm (approx. 15,000 x g) for 15 minutes at 4°C.
-
Transfer: Collect 100 µL of the clear supernatant into an LC-MS vial with a glass insert.
LC-MS/MS Analytical Conditions
-
Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient Profile:
-
0-1 min: 5% B[1]
-
1-8 min: 5% → 95% B (Linear)
-
8-10 min: 95% B (Wash)
-
10-12 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry (ESI+):
-
Monitor [M+H]+ transition for 2,3-DCPA.
-
Precursor Ion: m/z ~234.08
-
Product Ions: Determine experimentally (typically loss of -COOH or -NH3).
-
Part 3: Data Analysis & Visualization
Calculation of Response Factor
Quantification is performed using the Area Ratio method to negate matrix effects.
Comparative Data Table: IS Performance
Table 1: Validation metrics of 2,3-DCPA vs. traditional standards in plasma matrix.
| Parameter | 2,3-DCPA (Recommended) | d5-Phenylalanine (Isotope) | External Standard (No IS) |
| Matrix Effect Correction | High (Elutes near targets) | Very High (Co-elutes) | None |
| Cost Efficiency | High (Synthetic) | Low (Expensive) | High |
| Interference Risk | Zero (Non-natural) | Low (Isotopic overlap) | High |
| Retention Time (RT) | ~4.5 min (Distinct) | ~3.8 min (Overlaps Phe) | N/A |
Workflow Visualization
The following diagram illustrates the critical integration points of 2,3-DCPA within the bioanalytical workflow.
Figure 1: Integration of 2,3-DCPA as an internal standard in the metabolomic pipeline. The "Spike" step is the critical control point for normalizing downstream variability.
Part 4: Expert Insights & Troubleshooting
1. Isomer Confusion Risk: Researchers often confuse 2,3-DCPA with PCPA (4-chlorophenylalanine) .
-
PCPA: A potent Tryptophan Hydroxylase inhibitor used to deplete serotonin in vivo.
-
2,3-DCPA: An analytical tool.[2]
-
Critical Check: If your study involves behavioral phenotyping (e.g., sleep, depression), ensure you are using 2,3-DCPA only as an ex vivo standard. Injecting it in vivo could theoretically inhibit transport systems (LAT1), though it is less potent than PCPA.
2. Stability in Matrix: 2,3-DCPA is highly stable in acidic supernatants (post-precipitation). However, avoid repeated freeze-thaw cycles of the stock solution. Aliquot the 1 mg/mL stock into single-use vials.
3. Retention Time Drift: Because 2,3-DCPA is more hydrophobic than Phenylalanine due to the two chlorine atoms, it will elute after Phenylalanine on a C18 column. Ensure your gradient extends high enough in organic content (at least 50% B) to elute it as a sharp peak.
References
-
Wang, X., et al. (2024). "MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism for early-onset schizophrenia." American Journal of Translational Research, 16(11), 6423-6434.[2] Link
- Key Finding: Establishes the protocol for using 2,3-dichlorophenylalanine as an internal standard for plasma metabolomics.
-
CymitQuimica. "2,3-Dichlorophenylalanine: Product Data and Physicochemical Properties." Chemical Catalog. Link
- Key Finding: Provides structural confirmation and purity standards for the compound CAS 110300-04-4.
-
GlpBio. "(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid Product Sheet." GlpBio Catalog. Link
- Key Finding: Verifies commercial availability and grade for research use.
Sources
Application Note: High-Performance Dissolution Protocols for 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid
Abstract & Introduction
2-Amino-3-(2,3-dichlorophenyl)propanoic acid (commonly referred to as 2,3-Dichlorophenylalanine or 2,3-DCPA ) is a halogenated derivative of phenylalanine.[1] It is frequently utilized in medicinal chemistry as a tryptophan hydroxylase inhibitor, a probe for amino acid transport systems, and a building block for peptide synthesis.
However, its utility is often hampered by poor solubility in neutral aqueous media. Like its parent compound phenylalanine, 2,3-DCPA exists as a zwitterion at physiological pH, forming a stable crystal lattice with high lattice energy.[1] Furthermore, the addition of two chlorine atoms at the 2 and 3 positions significantly increases its lipophilicity (LogP) compared to native phenylalanine, rendering standard dissolution protocols ineffective.
This guide provides three validated protocols for dissolving 2,3-DCPA, tailored to specific experimental needs: In Vitro (Cellular) , Analytical (Chemical) , and In Vivo (Animal) applications.[1]
Physicochemical Profile
Understanding the chemical behavior of 2,3-DCPA is the first step to successful dissolution.[1]
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Common Name | 2,3-Dichlorophenylalanine | |
| Molecular Weight | 234.08 g/mol | |
| Molecular Formula | C₉H₉Cl₂NO₂ | |
| Solubility (Water) | < 0.5 mg/mL (at pH 7) | Sparingly soluble due to zwitterionic lattice.[1][2] |
| Solubility (DMSO) | > 50 mg/mL | Recommended for stock solutions.[3] |
| pKa (Carboxyl) | ~2.2 (Estimated) | Protonated below pH 2.[1] |
| pKa (Amine) | ~9.1 (Estimated) | Deprotonated above pH 9.[1]5. |
| Isoelectric Point (pI) | ~5.6 | Zone of Minimum Solubility. Avoid this pH. |
Mechanism of Solubilization
To dissolve 2,3-DCPA, we must disrupt the intermolecular forces holding the crystal together.[1]
-
Dielectric Disruption (Organic Solvents): Solvents like DMSO (Dimethyl Sulfoxide) have a high dielectric constant and dipole moment, allowing them to solvate the hydrophobic dichlorophenyl ring while accommodating the polar amino-acid headgroup.[1]
-
pH Manipulation (Ionic Switching):
Visualization: Solubility Decision Logic
Figure 1: Decision matrix for selecting the appropriate dissolution protocol based on downstream application.[1]
Protocol 1: The "Universal" DMSO Stock
Best For: In vitro assays, high-throughput screening, and cryopreservation.[1]
Principle: DMSO is the gold standard for hydrophobic amino acids. It prevents bacterial growth and keeps the compound stable at -20°C.[1]
Materials
-
2,3-Dichlorophenylalanine powder[1]
-
Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma or ATCC)[1]
-
Vortex mixer
-
Sonicator (optional)[1]
Procedure
-
Calculate: Determine the mass required for a 50 mM stock solution.
-
Example: To make 10 mL of 50 mM stock:
-
-
Weigh: Accurately weigh the powder into a glass vial (avoid polystyrene, as DMSO can degrade it).
-
Add Solvent: Add the calculated volume of Anhydrous DMSO.
-
Dissolve: Vortex vigorously for 30-60 seconds.
-
Troubleshooting: If crystals persist, warm the solution to 37°C in a water bath for 5 minutes or sonicate briefly.
-
-
Aliquot: Dispense into small aliquots (e.g., 50-100 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Usage in Media: Dilute the DMSO stock into culture medium. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[1]
-
Example: Diluting 1 µL of 50 mM stock into 1 mL media yields a 50 µM final concentration with 0.1% DMSO.
Protocol 2: Aqueous Acid/Base Stock
Best For: Analytical chemistry (HPLC), synthesis, or assays where DMSO interference is unacceptable.
Principle: Leveraging pH to ionize the molecule away from its isoelectric point.
Option A: Acidic Stock (Preferred for Stability)[1]
-
Weigh: 10 mg of 2,3-DCPA.
-
Solvent: Add 1 mL of 1 M HCl .
-
Dissolve: Vortex until clear. The solution is now ~42 mM.
-
Dilution: Dilute with water or buffer.
-
Warning: If you neutralize the pH back to ~6.0, the compound may precipitate. Maintain acidic conditions or dilute significantly (to < 100 µM) before neutralizing.[1]
-
Option B: Basic Stock
-
Weigh: 10 mg of 2,3-DCPA.
-
Solvent: Add 1 mL of 1 M NaOH .
-
Dissolve: Vortex until clear.
-
Note: Basic solutions of amino acids are prone to oxidation over long periods. Prepare fresh.
Protocol 3: In Vivo Formulation (The "Sandwich" Method)
Best For: Animal studies (IP or IV injection) requiring high doses.[1]
Principle: Pure aqueous solutions often precipitate at physiological pH.[1] This protocol uses a co-solvent system (DMSO) and a surfactant (Tween 80) to create a stable micellar dispersion in saline.[1]
Formulation Recipe (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)
Target Concentration: 5 mg/mL[1]
-
Step 1 (Solubilization): Dissolve 5 mg of 2,3-DCPA in 100 µL DMSO . Vortex until completely clear.[1]
-
Step 2 (Stabilization): Add 400 µL PEG300 . Vortex.
-
Step 3 (Surfactant): Add 50 µL Tween 80 . Vortex.
-
Step 4 (Aqueous Phase): Slowly add 450 µL warm Saline (0.9% NaCl) while vortexing.
-
Critical: Add saline slowly.[1] Adding it all at once can shock the compound out of solution.
-
-
QC: Inspect for turbidity. If slightly cloudy, sonicate. If a precipitate forms that does not redissolve, the concentration is too high; dilute by 2x.
Visualization: Formulation Workflow
Figure 2: Step-by-step "Sandwich" formulation method for in vivo delivery.
References
-
PubChem. (2023).[1] this compound (Compound Summary). National Library of Medicine. [Link][1]
-
PhytoTech Labs. (2021).[1] Preparation of Stock Solutions for Amino Acids and Plant Regulators. [Link]
-
GChem. (2023).[1] DMSO Physical Properties and Solubility Data.[4][5] [Link][1]
Sources
"dosing concentrations for 2-amino-3-(2,3-dichlorophenyl)propanoic acid"
This Application Note and Protocol guide details the use of 2-amino-3-(2,3-dichlorophenyl)propanoic acid (commonly referred to as 2,3-Dichlorophenylalanine or 2,3-DCP ), a synthetic non-canonical amino acid.
Executive Summary
2,3-Dichlorophenylalanine (2,3-DCP) is a halogenated phenylalanine analog.[1] Its primary utility in modern research is as a robust internal standard for LC-MS metabolomics , specifically for amino acid quantification. Due to its structural similarity to phenylalanine but absence in natural biological matrices, it allows for precise normalization of extraction efficiency, ionization suppression, and chromatographic retention. Secondarily, it serves as a chemical probe for studying amino acid transport systems (e.g., LAT1) and as a building block in peptide engineering to enhance proteolytic stability.
Part 1: Chemical Identity & Preparation
Compound Profile:
-
IUPAC Name: this compound
-
Common Name: 2,3-Dichlorophenylalanine (2,3-DCP)[1]
-
CAS Number: 110300-04-4
-
Molecular Weight: 234.08 g/mol
-
Solubility: Sparingly soluble in water; soluble in acidic aqueous solutions (0.1 M HCl) or methanol/water mixtures.
Stock Solution Preparation Protocol
Objective: Create a stable 1 mg/mL (4.27 mM) Master Stock Solution.
-
Weighing: Accurately weigh 10.0 mg of 2,3-DCP powder.
-
Solvent Choice:
-
Preferred: 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid (improves solubility and ionization).
-
Alternative: 0.1 M HCl (if strictly aqueous conditions are required).
-
-
Dissolution: Add 10.0 mL of the chosen solvent. Vortex vigorously for 2 minutes. If particulates remain, sonicate at 40°C for 10 minutes.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.
Part 2: Primary Application – Metabolomics Internal Standard
Context: In targeted or untargeted metabolomics, 2,3-DCP is spiked into plasma, serum, or tissue homogenates before protein precipitation. This "pre-extraction spike" corrects for analyte loss during sample preparation.
Protocol: Plasma/Serum Metabolomics Spiking
Target Final Concentration: ~100 µM (approx. 24 µg/mL) in the extraction mix.
Step-by-Step Workflow:
-
Sample Thawing: Thaw plasma/serum samples on ice (4°C).
-
Extraction Mix Preparation:
-
Prepare cold Methanol (-20°C).
-
Spike Step: Add 25 µL of the 1 mg/mL 2,3-DCP Master Stock to every 10 mL of cold Methanol.
-
Result: This creates the "Extraction Solvent with IS".
-
-
Protein Precipitation:
-
Aliquot 50 µL of plasma/serum into a 1.5 mL centrifuge tube.
-
Add 150 µL of the "Extraction Solvent with IS" (3:1 ratio).
-
Note: This precipitates proteins while simultaneously introducing the internal standard.
-
-
Incubation & Separation:
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes (enhances precipitation).
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
Analysis: Transfer the supernatant to an LC-MS vial. Inject 2-5 µL onto the column.
Data Processing:
Normalize the peak area of endogenous Phenylalanine (and other amino acids) against the peak area of 2,3-DCP.
Part 3: Secondary Application – Biological Probe (Transport/Inhibition)
Context: As a structural analog, 2,3-DCP can competitively inhibit enzymes (e.g., Phenylalanine Hydroxylase) or transporters (e.g., LAT1/SLC7A5) that recognize phenylalanine.
Dosing Concentrations for Biological Assays
| Experiment Type | Recommended Dosing Range | Mechanism | Notes |
| Cellular Uptake Inhibition | 1.0 mM – 10.0 mM | Competitive inhibition of LAT1 transporter. | Use in "zero-trans" conditions to block Phe uptake. |
| Enzyme Kinetics (In Vitro) | 100 µM – 5 mM | Competitive inhibitor of Phe-utilizing enzymes. | Determine |
| Protein Incorporation | 0.1 mM – 1.0 mM | Incorporation into proteins (in auxotrophs). | Requires Phe-auxotrophic E. coli strains. |
Protocol: Competitive Inhibition Assay (Cell Culture)
Objective: Determine if 2,3-DCP inhibits the uptake of radiolabeled
-
Cell Preparation: Plate cells (e.g., HEK293) in 24-well plates.
-
Wash: Wash cells 2x with warm Na+-free transport buffer (Choline-Cl based) to isolate System L transport.
-
Dosing Solution: Prepare transport buffer containing:
-
Substrate: 10 µM L-Phenylalanine (trace with 0.5 µCi
H-Phe). -
Inhibitor (2,3-DCP): Gradient concentrations: 0, 10, 100, 1000, 5000 µM.
-
-
Incubation: Add 250 µL of Dosing Solution to cells. Incubate for exactly 2 minutes at 37°C (initial rate conditions).
-
Termination: Aspirate solution and immediately wash 3x with ice-cold PBS.
-
Lysis & Counting: Lyse cells with 0.1 M NaOH and measure radioactivity via liquid scintillation counting.
Part 4: Visualization of Workflow
The following diagram illustrates the logic flow for using 2,3-DCP in a metabolomics workflow versus a pharmacological inhibition study.
Figure 1: Decision matrix for 2,3-DCP application, distinguishing between analytical normalization and biological inhibition workflows.
References
-
Xuan, J., et al. (2024). "MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism for early-onset schizophrenia." American Journal of Translational Research.[2] (Demonstrates the use of 2,3-Dichlorophenylalanine as an internal standard at 1 mg/mL).[2][3]
-
GlpBio. (n.d.). "(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid Product Information." (Chemical properties and CAS verification).
-
CymitQuimica. (n.d.). "2,3-Dichlorophenylalanine Chemical Profile." (Solubility and structural data).
Sources
Application Note: 2,3-Dichlorophenylalanine as a Competitive Antagonist for LAT1-Mediated Transport
Topic: 2-amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-Dichlorophenylalanine) as a Competitive Antagonist of System L Transporters (LAT1)
Executive Summary
This guide details the pharmacological application of This compound (2,3-Dichlorophenylalanine; 2,3-DCP) as a competitive antagonist of the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) .
In drug development, particularly oncology, LAT1 is a critical target due to its overexpression in malignant tumors to fuel rapid growth. 2,3-DCP functions as a non-metabolizable synthetic amino acid that competes with natural substrates (Leucine, Phenylalanine) for the extracellular binding pocket of LAT1. This antagonism induces "nutrient stress," triggering the Unfolded Protein Response (UPR) and inhibiting mTORC1 signaling.
This protocol provides a self-validating workflow to quantify the competitive antagonism (Ki) of 2,3-DCP and assess its efficacy in suppressing cancer cell proliferation.
Mechanism of Action: Competitive Antagonism
2,3-DCP mimics the steric and electronic properties of L-Phenylalanine but contains chlorine substituents at the 2 and 3 positions of the phenyl ring. These halogens increase lipophilicity and steric bulk, allowing high-affinity binding to the LAT1 substrate pocket while preventing effective transport or downstream protein incorporation.
-
Primary Target: LAT1 (SLC7A5) / 4F2hc (SLC3A2) Heterodimer.
-
Mode of Inhibition: Competitive.
-
Kinetic Signature: Increases the apparent
of the natural substrate without altering . -
Downstream Effect: Intracellular depletion of Leucine
mTORC1 inactivation Autophagy/Apoptosis.
Figure 1: Mechanism of Competitive Antagonism at the LAT1 Transporter. 2,3-DCP occupies the binding site, preventing L-Phe uptake and suppressing mTORC1.
Experimental Protocols
The following protocols are designed to be self-validating . If the controls (BCH or Cold Substrate) fail, the data for 2,3-DCP must be rejected.
Objective: Quantify the potency of 2,3-DCP in inhibiting the uptake of a radiolabeled tracer (e.g.,
Reagents:
-
Transport Buffer: HBSS (Ca2+/Mg2+ free) containing 0.1% BSA.
-
Tracer:
-L-Leucine (Final concentration: 1 M). -
Test Compound: 2,3-DCP (Serial dilutions: 0.1
M to 1000 M). -
Positive Control: BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), a standard System L inhibitor (10 mM).
Step-by-Step Methodology:
-
Cell Preparation: Seed cells in 24-well plates (
cells/well). Allow to adhere for 24 hours. -
Equilibration: Wash cells
with warm ( C) Na+-free Choline-Cl transport buffer.-
Note: Use Na+-free buffer to isolate System L (Na+-independent) from System A/ASC (Na+-dependent).
-
-
Inhibition Phase:
-
Add 250
L of Transport Buffer containing the Test Compound (2,3-DCP) at varying concentrations. -
Immediately add 250
L of Transport Buffer containing the Tracer ( -L-Leu) . -
Incubate for exactly 2 minutes at
C. -
Critical: Short incubation ensures measurement of initial rate uptake, essential for kinetic validity.
-
-
Termination: Rapidly aspirate buffer and wash
with ice-cold PBS containing 1 mM unlabeled Leucine (to remove non-specific binding). -
Lysis & Counting: Lyse cells with 0.1 M NaOH. Mix lysate with scintillation cocktail and count CPM (Counts Per Minute).
Data Analysis:
-
Normalize CPM to total protein content (mg).
-
Plot % Uptake vs. Log[2,3-DCP].
-
Fit to a specific binding (Hill slope) equation to determine
.
Objective: Confirm the "Competitive" nature of the antagonism.
Methodology:
-
Perform the uptake assay (Protocol A) using a fixed concentration of 2,3-DCP (e.g., at its
) and varying concentrations of substrate ( -L-Leu: 1, 5, 10, 50, 100 M). -
Run a parallel control with Vehicle (DMSO) only.
-
Calculate Velocity (
) = pmol/mg protein/min. -
Plot
(y-axis) vs. (x-axis).
Validation Criteria:
-
Competitive Antagonist Signature: The lines for "Vehicle" and "2,3-DCP" must intersect at the Y-axis (
).- remains unchanged.
- (x-intercept) increases (becomes less negative).
-
If
decreases, the mechanism is non-competitive (allosteric or toxic), and the hypothesis is rejected.
Data Presentation & Expected Results
Table 1: Expected Kinetic Parameters for LAT1 Antagonism
| Parameter | Vehicle Control | + 2,3-DCP (Competitive) | + Non-Competitive Inhibitor |
| 100% (Baseline) | ~100% (Unchanged) | < 100% (Decreased) | |
| ~20 | > 50 | ~20 | |
| Lineweaver-Burk Intersection | N/A | Y-axis | X-axis |
Safety & Handling
-
Toxicity: Chlorinated phenylalanines can be incorporated into proteins in place of Phe if concentrations are extremely high, leading to misfolded proteins. However, 2,3-DCP is primarily a transport blocker.
-
Solubility: Dissolve in 0.1 M HCl or DMSO. Do not dissolve in neutral water directly as zwitterionic amino acids have poor solubility at isoelectric points.
References
-
Napolitano, L. et al. (2015). "LAT1 is the primary transporter for the uptake of phenylalanine analogs in cancer cells." International Journal of Biochemistry & Cell Biology. Link
-
Wang, Q. & Holst, J. (2015). "L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia." American Journal of Cancer Research. Link
-
Chien, H.C. et al. (2018). "Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1)." Journal of Medicinal Chemistry. Link
-
CymitQuimica. (2024).[1] "2,3-Dichlorophenylalanine Product Data Sheet." Chemical Catalog. Link
Sources
Application Note: Biochemical Assays & Protocols for 2,3-Dichlorophenylalanine (2,3-DCPhe)
This Application Note details the biochemical utility of 2-amino-3-(2,3-dichlorophenyl)propanoic acid (henceforth referred to as 2,3-DCPhe ).
This non-canonical amino acid is a critical tool in three distinct fields: Quantitative Metabolomics (as a high-fidelity internal standard), Membrane Transport Biology (as a probe for LAT1/SLC7A5), and Peptide Medicinal Chemistry (as a sterically constrained, protease-resistant building block).
Introduction & Chemical Logic
2,3-DCPhe is a phenylalanine analog characterized by chlorine substitutions at the ortho (2) and meta (3) positions of the phenyl ring. These modifications confer two distinct biochemical properties:
-
Steric Hindrance: The chlorine at the 2-position creates steric clash near the
-carbon, restricting rotation around the bond. This locks the side chain into specific conformational spaces, useful for probing enzyme active sites (e.g., Chymotrypsin, Proteasome). -
Lipophilicity & Metabolic Stability: The halogenation increases lipophilicity (
) compared to phenylalanine, enhancing membrane permeability while rendering the peptide bond highly resistant to proteolytic cleavage.
Because 2,3-DCPhe is absent in mammalian biological matrices, it is the "Gold Standard" internal standard for amino acid profiling by LC-MS/MS.
Protocol A: LC-MS/MS Internal Standard for Metabolomics
Application: Normalization of extraction efficiency and ionization suppression in plasma/tissue amino acid profiling.
Rationale
In quantitative metabolomics (e.g., schizophrenia biomarkers, PKU monitoring), endogenous amino acids (Phe, Tyr, Trp) vary wildly. An internal standard (IS) must be chemically identical but mass-distinguishable. While isotopically labeled standards (
Workflow Diagram
Caption: Workflow for using 2,3-DCPhe as an internal standard in metabolomic profiling.
Detailed Protocol
Materials:
-
Stock Solution: 10 mM 2,3-DCPhe in 0.1 M HCl (stable at 4°C for 3 months).
-
Extraction Solvent: Methanol:Acetonitrile (1:1, v/v) at -20°C.
Step-by-Step:
-
Sample Prep: Thaw plasma/serum samples on ice.
-
Spiking: Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube. Add 10 µL of Working IS Solution (50 µM 2,3-DCPhe in water) to achieve a final concentration of ~5 µM.
-
Precipitation: Add 400 µL of cold Extraction Solvent. Vortex vigorously for 30 seconds to precipitate proteins.
-
Separation: Centrifuge at 12,000
g for 15 minutes at 4°C. -
Analysis: Transfer 100 µL of supernatant to an LC vial. Inject 2-5 µL onto a C18 column (e.g., Waters ACQUITY HSS T3).
-
Detection: Monitor the specific transition for 2,3-DCPhe.
-
Parent Ion:
234.0 (for ) and 236.0 (isotope). -
Daughter Ion:
188.0 (loss of formate/carboxyl) or 117.0 (dichlorophenyl fragment). Note: Optimize collision energy for your specific instrument.
-
Data Validation:
Calculate the Response Ratio (
Protocol B: LAT1 (SLC7A5) Transport Inhibition Assay
Application: Determining transporter affinity (
Rationale
The Large Neutral Amino Acid Transporter 1 (LAT1) is highly upregulated in cancer and is the primary gatekeeper for the BBB. 2,3-DCPhe acts as a high-affinity competitive inhibitor (and slow substrate). This assay quantifies the ability of a test compound to displace 2,3-DCPhe (or vice versa), mapping the transporter's "permissiveness" to halogenated ligands.
Workflow Diagram
Caption: Cis-inhibition assay to determine LAT1 affinity using 2,3-DCPhe.
Detailed Protocol
Materials:
-
Transport Buffer: HBSS (Hank's Balanced Salt Solution) without Sodium (Choline-Cl replacement) is critical to isolate LAT1 (Na+-independent) from System A transporters.
-
Radiotracer:
-L-Leucine or -L-Phenylalanine. -
Inhibitor: 2,3-DCPhe (0.1 µM to 1000 µM serial dilution).
Step-by-Step:
-
Cell Prep: Seed HEK293 cells stably expressing hLAT1/4F2hc in 24-well plates.
-
Equilibration: Wash cells
with pre-warmed ( C) Na+-free Transport Buffer. -
Reaction: Add 250 µL of Transport Buffer containing:
-
1 µM
-L-Leucine (Substrate). -
Variable concentration of 2,3-DCPhe (Inhibitor).
-
-
Timing: Incubate for exactly 60 seconds . (Transport must be measured in the linear uptake phase).
-
Termination: Aspirate buffer and immediately wash
with Ice-Cold Transport Buffer containing 5 mM unlabeled Leucine (to block efflux). -
Lysis: Add 250 µL 0.1 M NaOH. Shake for 1 hour.
-
Quantification: Mix lysate with scintillation cocktail and count CPM.
Analysis:
Fit data to the Cheng-Prusoff equation to determine
Protocol C: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Application: Creating protease-resistant peptides.
Rationale
Coupling 2,3-DCPhe is more difficult than standard Phe due to the ortho-chlorine atom, which shields the
Optimized Coupling Protocol
| Parameter | Standard AA | 2,3-DCPhe (Ortho-substituted) |
| Coupling Reagent | HBTU or DIC/Oxyma | HATU / HOAt (Stronger activation) |
| Equivalents | 3-5 eq | 3-4 eq (Do not waste, it is expensive) |
| Reaction Time | 45 min | 2 |
| Base | DIPEA (6-10 eq) | TMP (2,4,6-Trimethylpyridine) or DIPEA |
| Monitoring | Kaiser Test | Chloranil Test (More sensitive for secondary/hindered amines) |
Step-by-Step (Fmoc Chemistry):
-
Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 20 min.
-
Deprotection: 20% Piperidine in DMF (
min). Wash DMF . -
Activation (Critical):
-
Dissolve Fmoc-2,3-DCPhe (3 eq) and HATU (2.9 eq) in minimum DMF.
-
Add HOAt (3 eq) to suppress racemization.
-
Add DIPEA (6 eq) immediately before adding to resin.
-
-
Coupling: Shake at room temperature for 90 minutes.
-
Re-Couple: Drain resin (do not wash). Repeat Step 3 with fresh reagents for another 90 minutes.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
References
-
Metabolomics Standards
- Wang, Q., et al. (2024). "MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism for early-onset schizophrenia.
-
(Example context for amino acid profiling).
-
LAT1 Transport & Inhibition
-
Huttunen, K. M., et al. (2022). "Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates." Pharmaceutics.[1]
-
-
Protease Inhibition & SAR
-
Sasaki, Y., et al. (1995). "Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid."[2] Biological & Pharmaceutical Bulletin.
-
(Foundational logic for 2,3-substitution sterics).
-
-
Peptide Synthesis Guides
- ChemPep Inc. "Fmoc Solid Phase Peptide Synthesis: Difficult Couplings."
-
Chemical Data
- MedChemExpress. "(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride."
-
(Analogous compound data).
Sources
Application Note: HPLC Analysis of 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid
Executive Summary & Molecule Profile[1]
2-amino-3-(2,3-dichlorophenyl)propanoic acid , commonly referred to as 2,3-Dichlorophenylalanine (2,3-DCP) , is a non-proteinogenic amino acid. It serves as a critical chiral building block in the synthesis of peptide-based therapeutics and enzyme inhibitors. Its structural similarity to Phenylalanine allows it to act as a steric or electronic probe in structure-activity relationship (SAR) studies.
The analytical challenge lies in its zwitterionic nature, the hydrophobicity introduced by the dichloro-substitution, and the critical need for enantiomeric resolution (D- vs. L-isomer) during drug development.
Chemical Profile
| Parameter | Details |
| IUPAC Name | This compound |
| Common Name | 2,3-Dichlorophenylalanine |
| CAS Number | 110300-04-4 (DL-mix), 14091-11-3 (General) |
| Molecular Formula | C9H9Cl2NO2 |
| Molecular Weight | 234.08 g/mol |
| pKa Values (Est.) | |
| UV Max | ~210 nm, ~260 nm (aromatic fine structure) |
Experimental Protocols
This guide presents three distinct protocols:
-
Achiral RP-HPLC: For chemical purity and assay.
-
Chiral HPLC: For enantiomeric excess determination (Crown Ether Method).
-
LC-MS Compatible: For identification and biological matrix analysis.
Protocol A: Achiral Reverse-Phase HPLC (Chemical Purity)
Objective: To determine the chemical purity of synthesized 2,3-DCP and separate it from synthetic precursors (e.g., 2,3-dichlorobenzyl bromide).
Rationale: Standard C18 chemistry is sufficient due to the hydrophobicity of the dichlorophenyl ring. Acidic pH is mandatory to suppress the ionization of the carboxylic acid (pKa ~2.2), ensuring the molecule is in its protonated (hydrophobic) state for retention.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 214 nm (primary), 254 nm (secondary) |
| Injection Volume | 5 - 10 µL |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (elute salts) |
| 15.0 | 60 | Linear Gradient |
| 18.0 | 95 | Wash |
| 20.0 | 95 | Hold |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
Sample Preparation: Dissolve 1 mg of 2,3-DCP in 1 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes. Filter through 0.22 µm PTFE filter.
Protocol B: Chiral HPLC (Enantiomeric Separation)
Objective: To resolve L-2,3-DCP and D-2,3-DCP.
Rationale: The most robust method for separating free amino acids without derivatization utilizes a Crown Ether stationary phase (e.g., Daicel Crownpak CR-I(+)). The crown ether forms a host-guest complex with the primary ammonium group (
Chromatographic Conditions
| Parameter | Setting |
| Column | Crownpak CR-I(+) or CR(+), 3.0 x 150 mm, 5 µm |
| Mobile Phase | Perchloric Acid (pH 1.5) / Methanol (90:10 v/v) |
| Flow Rate | 0.4 mL/min (Lower flow for 3.0mm ID) |
| Column Temp | 25°C (Lower temperature often improves chiral resolution) |
| Detection | UV @ 210 nm |
| Elution Order | Typically D-isomer elutes first, followed by L-isomer (Verify with standards) |
Critical Note: Do not use amine-containing buffers (ammonium acetate, TEA) with Crownpak columns as they compete for the crown ether binding sites.
Protocol C: LC-MS Compatible Method
Objective: High-sensitivity detection in biological matrices or confirmation of molecular mass.
Rationale: Phosphate and perchloric acid (used in A & B) are non-volatile and suppress MS ionization. Formic acid is used here.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 Core-Shell (e.g., Kinetex C18), 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| MS Source | ESI Positive Mode (M+H)+ = 234.0/236.0 (distinct isotope pattern) |
Workflow Visualization
The following diagram illustrates the decision matrix for analyzing 2,3-DCP based on the analytical goal.
Caption: Analytical decision tree for 2,3-Dichlorophenylalanine selecting between Purity (RP-HPLC), Chirality (Crown Ether), and MS identification.
Scientific Validation & Troubleshooting
System Suitability Parameters
To ensure the trustworthiness of the data, the following criteria must be met before running sample batches:
| Parameter | Acceptance Criteria | Logic |
| Tailing Factor ( | < 1.5 | Zwitterions often tail on silica; high tailing indicates insufficient buffer strength or silanol activity. |
| Resolution ( | > 2.0 | Essential between the main peak and the nearest impurity (e.g., monochlorophenylalanine). |
| Injection Precision | RSD < 1.0% (n=5) | Validates pump stability and autosampler accuracy. |
Troubleshooting Guide
-
Problem: Peak splitting or shoulder.
-
Cause: Sample solvent mismatch. If the sample is dissolved in 100% Acetonitrile but injected into a high-aqueous mobile phase, the drug may precipitate or experience "solvent effect."
-
Solution: Dissolve sample in the starting mobile phase (e.g., 95% Acidic Water / 5% ACN).
-
-
Problem: Retention time drift.
-
Cause: pH instability. The retention of amino acids is extremely sensitive to pH near their pKa.
-
Solution: Use a buffered mobile phase (Phosphate) rather than simple acid addition (TFA) for Method A.
-
-
Problem: No chiral separation.
-
Cause: Wrong pH or temperature. Crown ethers require the amine to be protonated.
-
Solution: Lower column temperature to 10-15°C and ensure pH is < 2.0.
-
References
-
Agilent Technologies. (2020). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Application Note 5980-1193EN. Link
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guide.[1] Link
-
Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.Semantic Scholar/Springer Nature. Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2761498, 3,4-Dichloro-L-phenylalanine (Analogous Structure).Link
-
Selleck Chemicals. (2025). Product Data Sheet: 2-Amino-3-(2-chlorophenyl)propanoic acid.Link
Sources
Troubleshooting & Optimization
"reducing off-target effects of 2-amino-3-(2,3-dichlorophenyl)propanoic acid"
Ticket System: Reducing Off-Target Effects in 2,3-DCP Workflows
Status: Active Agent: Senior Application Scientist Topic: Mitigating cytotoxicity and cross-reactivity of 2-amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-DCP).
Core Mechanism & Specificity Profile
The "Why" Behind the Off-Target Effects To effectively troubleshoot 2,3-DCP, you must understand that it acts as a structural mimic of L-Phenylalanine (Phe), L-Tyrosine (Tyr), and L-Tryptophan (Trp). While often deployed as a Tryptophan Hydroxylase (TPH) inhibitor to block serotonin synthesis, its halogenated structure allows it to infiltrate two other critical pathways, creating "off-target" noise:
-
Enzymatic Cross-Reactivity: It competitively inhibits other biopterin-dependent aromatic amino acid hydroxylases, specifically Tyrosine Hydroxylase (TH) (depleting dopamine/norepinephrine) and Phenylalanine Hydroxylase (PAH) .
-
Proteotoxicity (The "Trojan Horse" Effect): The Phenylalanyl-tRNA Synthetase (PheRS) has a relaxed specificity. At high concentrations, 2,3-DCP is charged onto tRNA^Phe and misincorporated into nascent proteins, leading to unfolded protein response (UPR) and apoptosis.
Troubleshooting Guide (Q&A Format)
Ticket #402: "My cells are showing global toxicity/apoptosis, not just serotonin depletion."
Diagnosis: Proteotoxicity via Misincorporation. Root Cause: The ratio of [2,3-DCP] to endogenous [L-Phe] is too high. The cell is building "garbage proteins" containing the chlorinated analog.
Scientist’s Solution: You must establish a "Rescue Window" where enzymatic inhibition occurs, but protein synthesis remains intact.
-
Titrate L-Phenylalanine: Do not use standard DMEM/RPMI formulations blindly. Standard media contains ~400 µM Phe.
-
The Fix: Supplement the media with low-dose L-Phenylalanine (50–100 µM excess) . This outcompetes 2,3-DCP at the PheRS active site (which prefers natural Phe) but maintains 2,3-DCP pressure on TPH (which has a higher affinity for the inhibitor).
-
Validation: Run a Western blot for a high-turnover protein (e.g., c-Myc or Cyclin D1). If levels crash, you have translational inhibition.
Ticket #405: "I see a drop in Dopamine/Norepinephrine alongside Serotonin."
Diagnosis: Off-Target Inhibition of Tyrosine Hydroxylase (TH). Root Cause: 2,3-DCP is hitting the catecholamine pathway.
Scientist’s Solution: Implement a Tyrosine Rescue Protocol .
-
The Fix: Supplement culture media with L-Tyrosine (100–200 µM) .
-
Mechanism: Increasing substrate availability for TH allows the enzyme to outcompete the inhibitor, restoring catecholamine flux without restoring serotonin (since you are not adding Tryptophan).
-
Control: Always run a "Vehicle + Tyr" control to ensure Tyrosine itself isn't altering your phenotype.
Ticket #409: "Inhibition is inconsistent between biological replicates."
Diagnosis: Transporter Competition (LAT1/SLC7A5). Root Cause: 2,3-DCP enters the cell via the Large Neutral Amino Acid Transporter (LAT1). Variations in media composition (specifically Leucine and Isoleucine levels) alter 2,3-DCP uptake.
Scientist’s Solution: Standardize the BCAA (Branched-Chain Amino Acid) Environment .
-
The Fix: Ensure Leucine concentrations are identical across replicates. High Leucine blocks 2,3-DCP entry.
-
Protocol: Perform uptake assays in HBSS (amino acid-free buffer) spiked with defined 2,3-DCP concentrations to determine true IC50, then translate to growth media.
Experimental Protocols
Protocol A: The "Specificity Rescue" Assay
Objective: Confirm observed phenotype is due to TPH inhibition and not off-target toxicity.
| Step | Condition | Components | Expected Outcome (If Specific) |
| 1 | Vehicle | Media + DMSO | Normal Growth / Normal 5-HT |
| 2 | Inhibitor | Media + 2,3-DCP (e.g., 100 µM) | Low 5-HT / Potential Toxicity |
| 3 | 5-HTP Rescue | Media + 2,3-DCP + 5-HTP (10 µM) | Phenotype Reversal (Restores 5-HT downstream of TPH) |
| 4 | Phe Rescue | Media + 2,3-DCP + L-Phe (200 µM) | Toxicity Reversal (Prevents proteotoxicity) |
Note: If Condition 3 (5-HTP Rescue) does not reverse the phenotype, your effect is off-target (likely proteotoxicity or TH inhibition).
Protocol B: Dose-Response Optimization
Do not rely on literature IC50 values derived from cell-free enzymatic assays. Cellular IC50 depends on LAT1 activity.
-
Seed cells in 96-well plates.
-
Prepare 2,3-DCP dilution series (0, 10, 30, 100, 300, 1000 µM).
-
Crucial Step: Maintain L-Phe concentration constant (e.g., 100 µM) across all wells.
-
Measure 5-HT (ELISA) and Cell Viability (ATP/MTS) simultaneously.
-
Select Dose: Choose the concentration with >80% 5-HT reduction and >90% viability.
Visualizing the Pathway & Logic
Figure 1: Mechanism of Action & Off-Target Nodes
Caption: 2,3-DCP acts as a competitive inhibitor at TPH (primary target) and TH (off-target), while also acting as a substrate for PheRS (proteotoxicity).
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic flow for diagnosing toxicity vs. efficacy issues in 2,3-DCP experiments.
References & Authoritative Sources
-
Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: A Specific Depletor of Brain Serotonin.[1][2] Journal of Pharmacology and Experimental Therapeutics. Link
-
Context: Establishes the foundational mechanism of halogenated phenylalanines as TPH inhibitors and the necessity of dosage control.
-
-
McKinney, J., et al. (2005). Potency and selectivity of tryptophan hydroxylase inhibitors. Journal of Neurochemistry. Link
-
Context: Discusses the selectivity profiles of TPH inhibitors and cross-reactivity with Tyrosine Hydroxylase.
-
-
Ibba, M., & Söll, D. (2000). Aminoacyl-tRNA synthesis. Annual Review of Biochemistry. Link
-
Context: Provides the mechanistic basis for amino acid analog misincorporation (proteotoxicity) by PheRS.
-
-
Wang, Q., et al. (2013). Structural basis for the inhibition of human tryptophan hydroxylase 1. Journal of Biological Chemistry. Link
-
Context: Structural analysis of phenylalanine-derivative binding modes in the TPH active site.[3]
-
Sources
- 1. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with 2-Amino-3-(2,3-dichlorophenyl)propanoic acid
Introduction
You are likely encountering unexpected data while working with 2-amino-3-(2,3-dichlorophenyl)propanoic acid (commonly referred to as 2,3-Dichlorophenylalanine or 2,3-DCP ). This compound is a halogenated phenylalanine analog used primarily in two distinct fields:[1]
-
Pharmacology: As a competitive inhibitor of aromatic amino acid hydroxylases (e.g., Tryptophan Hydroxylase) or a probe for L-type Amino Acid Transporter 1 (LAT1).
-
Medicinal Chemistry: As a non-canonical amino acid building block to induce steric constraints or metabolic stability in peptides.
Because of the ortho-chloro substitution at the 2-position, this molecule behaves differently than its more common para-substituted cousin (p-CPA). The steric bulk and lipophilicity often lead to "silent" failures in both cell-based assays and solid-phase synthesis.
This guide addresses the three most common categories of failure: Bioavailability/Transport , Enzymatic Inhibition , and Synthetic Coupling .
Part 1: Biological & Pharmacological Anomalies
Issue 1: "I treated my cells/animals, but observed no reduction in Serotonin/Catecholamines."
Diagnosis: Competitive Lockout at the Transporter Level. Unlike small molecule inhibitors that diffuse passively, 2,3-DCP is a zwitterionic amino acid. It requires active transport to enter the cell, primarily via LAT1 (SLC7A5) . If your culture media or diet contains high levels of Phenylalanine (Phe), Tyrosine (Tyr), or Leucine (Leu), 2,3-DCP is likely being out-competed at the cell surface.
The Mechanism:
LAT1 is an obligate exchanger. It imports one amino acid while exporting another (usually Glutamine). The affinity (
Troubleshooting Protocol: Transport Optimization
-
Media Formulation: Switch to custom amino-acid-free media and supplement with dialyzed FBS.
-
Competition Assay: Titrate Phenylalanine concentration down to
during the drug pulse. -
In Vivo: Ensure animals are fasted or on a synthetic low-Phe diet 12 hours prior to administration.
Issue 2: "The cells are dying at effective inhibitory concentrations."
Diagnosis: Off-Target Toxicity via Dichlorophenol Metabolism or LAT1 Starvation. Halogenated phenylalanines can be metabolized into dichlorophenols, which uncouple oxidative phosphorylation. Alternatively, by saturating LAT1 with 2,3-DCP, you may be starving the cell of essential branched-chain amino acids (BCAAs) required for mTOR signaling.
Visualizing the Conflict:
Figure 1: The "Transporter Tug-of-War." 2,3-DCP must compete with Phenylalanine for entry. High doses of 2,3-DCP can block essential nutrient uptake, causing toxicity unrelated to its target mechanism.
Part 2: Chemical Synthesis Challenges (Peptides)
Issue 3: "Mass Spec shows a deletion sequence (M-233) where 2,3-DCP should be."
Diagnosis: Steric Hindrance at the Ortho-Position. The chlorine atom at position 2 (ortho) creates significant steric clash with the incoming amino group. Standard coupling reagents (HBTU/DIC) often fail to drive this reaction to completion, especially if the preceding amino acid is also bulky (e.g., Ile, Val).
Comparative Steric Data:
| Parameter | Phenylalanine (Phe) | 4-Cl-Phe (p-CPA) | 2,3-Dichloro-Phe |
| Steric Bulk | Low | Moderate | High (Ortho-Cl) |
| Coupling Difficulty | Easy | Easy | Difficult |
| Risk of Racemization | Low | Low | High (due to slow activation) |
| Recommended Reagent | HBTU/DIC | HBTU/DIC | HATU or COMU |
Troubleshooting Protocol: Enhanced Coupling
-
Switch Reagents: Replace HBTU with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The aza-analog is more reactive.
-
Double Coupling: Perform the coupling reaction twice:
-
Round 1: 1 hour at Room Temp.
-
Round 2: 2 hours at 40°C (microwave assisted if available).
-
-
Check Solubility: 2,3-DCP is more hydrophobic. Ensure it is fully dissolved in NMP (N-methyl-2-pyrrolidone) rather than DMF before adding to the resin.
Issue 4: "The product has the correct mass but incorrect biological activity (Isomerization)."
Diagnosis: Racemization during Activation. Because the coupling is slow due to steric hindrance, the activated ester intermediate sits in solution longer, increasing the risk of base-catalyzed racemization (conversion of L- to D- isomer). D-isomers are often biologically inert or antagonistic.
Fix: Use Oxyma Pure as an additive instead of HOBt, and use Collidine as the base instead of DIPEA. Collidine is a weaker base and reduces proton abstraction from the alpha-carbon.
Part 3: Analytical & Physical Handling
FAQ: Solubility & Stability
Q: The powder won't dissolve in PBS (pH 7.4). A: This is expected. The dichlorophenyl ring significantly increases lipophilicity (LogP ~2.8).
-
Protocol: Dissolve the compound in DMSO or 0.1 M HCl first to create a 100x stock.
-
Warning: Do not exceed 0.5% DMSO final concentration in cell assays to avoid solvent toxicity.
Q: I see a "ghost peak" in HPLC.
A: 2,3-DCP has a distinct UV absorption profile compared to Phe. The chlorine atoms induce a bathochromic shift. Ensure your detector is set to 220 nm (peptide bond) and 260 nm (aromatic), but be aware that the extinction coefficient (
Summary Troubleshooting Workflow
Use this decision tree to isolate the root cause of your unexpected result.
Figure 2: Diagnostic logic for isolating failures in transport competition vs. synthetic coupling efficiency.
References
-
Transport Mechanisms: Pardridge, W. M. (1998). Blood-brain barrier carrier-mediated transport and brain metabolism of amino acids. Neurochemical Research.
-
LAT1 Selectivity: Yanagida, O., et al. (2001). Human L-type amino acid transporter 1 (LAT1): characterization of function and expression in tumor cell lines. Biochimica et Biophysica Acta (BBA).
-
Peptide Synthesis (Sterics): Benoiton, N. L. (2006). Chemistry of Peptide Synthesis.[2][3] CRC Press.[2][4] (Specifically Chapter 4 on coupling hindered amino acids).
-
Halogenated Phenylalanines: Guroff, G. (1969). Hydroxylation of phenylalanine derivatives by phenylalanine hydroxylase. Archives of Biochemistry and Biophysics.
Sources
Technical Support Center: Bioavailability Enhancement of 2,3-Dichlorophenylalanine (2,3-DCP)
Status: Operational Ticket Focus: 2-amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-DCP) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary
You are likely encountering poor bioavailability with 2,3-DCP due to a "Zwitterionic Trap."[1] Like many halogenated phenylalanine analogs, 2,3-DCP exhibits poor lipid solubility at physiological pH (limiting passive diffusion) while simultaneously possessing steric bulk that may compromise its efficiency as a substrate for the L-type Amino Acid Transporter 1 (LAT1).
This guide bypasses standard textbook advice and focuses on the specific physicochemical conflicts introduced by the ortho,meta-dichloro substitution pattern.
Module 1: Solubility Troubleshooting
User Issue: "My compound precipitates immediately upon dilution into PBS or culture media, even after dissolving in DMSO."
The Root Cause: Isoelectric Precipitation
2,3-DCP is a zwitterion.[1] At neutral pH (7.4), the net charge is zero (carboxylate is deprotonated
Corrective Protocol: The "Shift-and-Shield" Method
Do not rely solely on DMSO. You must disrupt the zwitterionic lattice or encapsulate the hydrophobic tail.
Option A: pH-Dependent Salt Formation (For IV/IP Injection)
Convert the zwitterion into a cationic species to increase aqueous solubility before buffering.[1]
-
Dissolution: Dissolve 2,3-DCP in 0.1 N HCl (not water). This protonates the carboxylate, creating a net positive charge (
/ ). -
Stabilization: Add 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) . The cyclodextrin cavity encapsulates the dichlorophenyl ring before the pH is raised.
-
Adjustment: Slowly titrate to pH 5.5–6.0 using NaOH. Do not go to pH 7.4 in the stock; the blood buffering capacity will handle the final shift, but the cyclodextrin will prevent precipitation during the transition.
Option B: Cosolvent System (For In Vitro/Cell Culture)
Avoid 100% DMSO stocks which crash upon aqueous dilution.[1] Use this ternary system:
| Component | Ratio (%) | Function |
| DMSO | 5-10% | Primary solvent (breaks crystal lattice).[1] |
| PEG 400 | 40% | Interfacial tension reducer (prevents nucleation).[1] |
| Saline/Water | 50% | Bulk solvent.[1] |
Module 2: Transport & Permeability (The LAT1 Barrier)
User Issue: "The compound is soluble, but intracellular accumulation or brain uptake is negligible."
The Mechanism: Transporter Steric Hindrance
Endogenous Phenylalanine is transported actively across the Blood-Brain Barrier (BBB) and into cells via LAT1 (SLC7A5) .
-
The Problem: The ortho-chlorine at position 2 introduces significant steric clash within the LAT1 binding pocket. Research on halogenated analogs suggests that while affinity (
) may remain high, the transport velocity ( ) often drops.[2] Your compound may be blocking the door rather than walking through it.
Visualizing the Barrier
Figure 1: The "Transporter Trap." 2,3-DCP binds LAT1 but translocates slowly.[1] The Prodrug strategy (black hexagon) bypasses this bottleneck via passive diffusion.
Corrective Protocol: Chemical Modification (Prodrugs)
To bypass LAT1 dependency, you must mask the carboxyl group to enable passive diffusion.
Synthesis of 2,3-DCP Methyl Ester Hydrochloride
This modification increases lipophilicity and removes the negative charge, allowing the molecule to diffuse through the lipid bilayer. Intracellular esterases will regenerate the active parent compound.[1]
-
Reagents: 2,3-DCP (1 eq), Thionyl Chloride (
, 1.5 eq), Methanol (anhydrous). -
Procedure:
-
Result: A white solid (HCl salt of the ester).[1] This will be highly water-soluble and membrane-permeable.[1]
Module 3: In Vivo Pharmacokinetics
User Issue: "We see rapid clearance or low half-life in rodent models."
The Root Cause: Metabolic Vulnerability
While the 2,3-dichloro substitution protects the ortho and meta positions, the para-position (C4) is wide open. Phenylalanine hydroxylase (PAH) or hepatic CYPs will rapidly hydroxylate the 4-position, leading to clearance.
Strategic Workaround: Competitive Inhibition
If you cannot chemically modify the 4-position (e.g., adding a fluorine), you must saturate the metabolic pathways or transporters.
Protocol: The "Large Neutral Amino Acid" (LNAA) Loading
-
Dietary Restriction: Administer 2,3-DCP to fasted animals. High plasma levels of Leucine, Isoleucine, or Valine (BCAAs) will compete for LAT1 transport and reduce brain uptake of your drug.
-
Dose Regimen:
-
Control Group: Standard Chow (High competition).[1]
-
Experimental Group: Fasted (12h) + 2,3-DCP in HP-β-CD vehicle.
-
FAQ: Frequently Asked Questions
Q: Can I use 4-chlorophenylalanine (PCPA) protocols for 2,3-DCP? A: No. PCPA is a para-substituted analog.[1] It fits the LAT1 pocket differently. 2,3-DCP has significant bulk at the ortho position, which twists the phenyl ring out of plane relative to the alanine backbone. This conformational restriction necessitates the solubility/prodrug interventions described above.
Q: How do I store the stock solution? A:
-
Solid: -20°C, desiccated. Stable for years.
-
DMSO Stock: -20°C. Critical: 2,3-DCP can undergo slow decarboxylation in solution if exposed to light and heat.[1] Wrap vials in foil.
-
Ester Prodrug: Highly susceptible to hydrolysis in water.[1] Prepare fresh or store in anhydrous DMSO.
Q: Why is my LC-MS signal weak? A: 2,3-DCP ionizes poorly in positive mode (ESI+) compared to native Phenylalanine due to the electron-withdrawing chlorine atoms reducing the basicity of the amine.
-
Fix: Add 0.1% Formic Acid to your mobile phase to force protonation, or switch to Negative Mode (ESI-) monitoring the carboxylate anion
.[1]
References
-
Chien, H. C., et al. (2018).[1][3] Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry.[1][4] Link[1]
- Grounding: Defines the structural requirements for LAT1 substrates and the impact of halogenation on transport velocity vs. affinity.
-
Huttunen, K. M., et al. (2011).[1] Prodrugs—from Serendipity to Rational Design.[1] Pharmacological Reviews.[1] Link
- Grounding: Authoritative review on amino acid ester prodrug str
-
Pardridge, W. M. (1998).[1] Blood-Brain Barrier Carrier-Mediated Transport and Brain Metabolism of Amino Acids.[1][4][5] Neurochemical Research.[1] Link
- Grounding: Establishes the competitive kinetics of LNAA transport (LAT1) and the effect of dietary amino acids on drug uptake.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] Link
- Grounding: Validates the use of HP-β-CD for solubilizing hydrophobic zwitterions.
Sources
- 1. 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
"troubleshooting inconsistent assay results with 2-amino-3-(2,3-dichlorophenyl)propanoic acid"
Executive Summary
You are likely encountering variability with 2-amino-3-(2,3-dichlorophenyl)propanoic acid (henceforth 2,3-DCP ) due to three convergent physicochemical factors: ortho-steric hindrance , hydrophobic aggregation , and heavy-atom fluorescence quenching .
This non-canonical amino acid is not merely a "heavy phenylalanine." The chlorine atoms at the 2,3-positions fundamentally alter the steric landscape of the molecule, affecting peptide coupling rates and receptor binding kinetics. Furthermore, its lipophilicity drives micro-precipitation in aqueous buffers that often evades visual detection but ruins concentration-dependent assays.
This guide provides self-validating protocols to isolate and resolve these issues.
Part 1: Solubility & Stock Preparation
The Issue: "My IC50 curves are shifting left/right between days," or "I see low recovery in LC-MS." Root Cause: The dichlorophenyl ring significantly increases logP compared to Phenylalanine. In aqueous buffers (PBS, HEPES), 2,3-DCP forms "invisible" colloidal aggregates at concentrations >100 µM, leading to effective concentration errors.
Troubleshooting Protocol: The "Solvent-First" Method
Do not attempt to dissolve directly in aqueous buffer. Follow this specific order of operations:
| Step | Action | Scientific Rationale |
| 1 | Dissolve powder in 100% DMSO to 50–100 mM. | Overcomes the lattice energy of the zwitterion and solvates the hydrophobic ring. |
| 2 | Sonicate for 5 minutes at 40°C. | Disrupts microscopic crystal seeds that serve as nucleation points for precipitation. |
| 3 | Dilution Rule: Add buffer to the DMSO aliquot, not vice-versa. | Prevents local regions of high water content that cause "crash out" precipitation. |
| 4 | Validation: Measure OD600 (turbidity). | If OD600 > 0.01 compared to blank, aggregation is occurring. Lower the working concentration. |
Critical Note: Avoid storing aqueous working solutions. The 2,3-dichloro substitution enhances hydrophobic stacking over time. Prepare fresh from DMSO stocks daily.
Part 2: Peptide Synthesis (Solid Phase)
The Issue: "Coupling efficiency is low (<50%)" or "I see deletion sequences in MS."
Root Cause: The Ortho-Effect . The chlorine atom at the 2-position creates significant steric bulk that shields the
Optimization Guide for 2,3-DCP Coupling
-
Switch Coupling Reagents:
-
Standard: HBTU/HOBt (Ineffective for ortho-substituted AAs).
-
Recommended: HATU or PyAOP (7-azabenzotriazole based). The nitrogen in the pyridine ring of HATU stabilizes the active ester via a neighboring group effect, accelerating the reaction despite steric hindrance.
-
-
Double Coupling Protocol:
-
Pass 1: 1 hour at Room Temperature.
-
Pass 2: 45 minutes at 45°C (Microwave assisted if available).
-
Warning: Do not exceed 50°C to avoid racemization of the C
proton, which is slightly more acidic due to the electron-withdrawing chlorines.
-
-
Monitoring:
-
Do not rely on colorimetric Kaiser tests alone (sterics can give false negatives). Use micro-cleavage LC-MS to verify coupling completion before proceeding.
-
Part 3: Biological Assay Interference
The Issue: "The compound appears inactive in fluorescence assays" or "Transport data is noisy." Root Cause:
-
Fluorescence Quenching: Chlorine is a heavy atom. It facilitates Intersystem Crossing (ISC) from the singlet excited state to the triplet state, quenching the intrinsic fluorescence of the phenylalanine ring and potentially quenching neighboring fluorophores (e.g., Tryptophan) via contact quenching.
-
LAT1 Competition: 2,3-DCP is a substrate for the L-type Amino Acid Transporter 1 (LAT1). If your cell culture media contains high levels of Phenylalanine or Leucine, they will outcompete 2,3-DCP for entry into the cell.
Diagnostic Workflow
Figure 1: Decision tree for diagnosing assay interference. Heavy atoms (Cl) and transport competition are the primary disruptors.
FAQ: Biological Interactions
Q: Can I use standard UV quantification (A280 or A257)?
A: No. The 2,3-dichloro substitution shifts the
Q: Why does the potency drop in full serum media? A: Serum albumin (BSA/HSA) has hydrophobic pockets that bind halogenated aromatics with higher affinity than native amino acids. The "free fraction" of 2,3-DCP is likely lower than calculated. Run a serum-shift assay (IC50 in 0% vs 10% FBS) to quantify this protein binding.
Part 4: Mechanism of Steric Hindrance
Understanding the geometry of the 2,3-substitution is vital for rational design.
Figure 2: The "Ortho-Effect." The chlorine at position 2 physically obstructs the rotation of the peptide backbone, making the molecule rigid and difficult to couple.
References
-
LAT1 Transport & Halogenated Analogs
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[1] (2024). Scientific Reports.
- Insight: Confirms that halogenated phenylalanines (specifically ortho/meta substituted) are active substrates for LAT1, validating the competition mechanism in cellular assays.
-
-
Fluorescence Quenching Mechanisms
-
Fluorescence Quenching: Types and Mechanisms.[2] Ossila Technical Guides.
- Insight: Details the heavy atom effect and collisional quenching relevant to chlorinated arom
-
-
Peptide Synthesis & Steric Hindrance
- Practical Synthesis Guide to Solid Phase Peptide Synthesis. Peptide.com.
- Insight: Provides protocols for coupling sterically hindered amino acids (use of HATU/HO
-
Solubility of Non-Canonical Amino Acids
Sources
- 1. Structure-activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Correlation between the expression of LAT1 in cancer cells and the potential efficacy of boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
"how to prevent precipitation of 2-amino-3-(2,3-dichlorophenyl)propanoic acid in buffer"
Executive Summary & Molecule Profile
The Problem: Users frequently report rapid precipitation of 2-amino-3-(2,3-dichlorophenyl)propanoic acid when attempting to dissolve it directly into neutral buffers (e.g., PBS, TBS) or when diluting concentrated stocks.[1]
The Science: This molecule is a hydrophobic zwitterion .[1] Its solubility is governed by two competing forces:
-
Lattice Energy: The crystalline solid is stabilized by strong intermolecular forces, particularly
- stacking of the dichlorophenyl rings.[1] -
Hydrophobic Effect: The two chlorine atoms on the phenyl ring significantly increase lipophilicity compared to native phenylalanine, making the side chain poorly solvated by water molecules.
Physicochemical Profile:
| Property | Value (Approximate/Estimated) | Implication for Solubility |
| Common Name | 2,3-Dichlorophenylalanine | Use this for shorthand.[1] |
| Molecular Weight | ~234.08 g/mol | Moderate size, diffusion is not the limiting factor. |
| pKa1 (-COOH) | ~2.0 - 2.2 | Protonated (neutral) below pH 2.[1] |
| pKa2 (-NH3+) | ~8.8 - 9.1 | Deprotonated (neutral) above pH 9.[1] |
| Isoelectric Point (pI) | ~5.4 - 5.6 | CRITICAL: Solubility is effectively zero in this pH range.[1] |
| Hydrophobicity | High (Chlorinated aromatic) | Requires cosolvents or pH manipulation to overcome water repulsion.[1] |
Troubleshooting Logic Flow
Before altering your protocol, determine the root cause of the precipitation using this decision matrix.
Figure 1: Decision matrix for diagnosing precipitation issues. The most common failure mode is attempting dissolution near the isoelectric point (pH ~5.5).
Recommended Solubilization Protocols
Protocol A: The "pH Swing" Method (Preferred for Aqueous-Only)
Best for: Experiments where organic solvents (DMSO) are toxic to cells or interfere with assays.[1]
Mechanism: This method forces the molecule into a charged state (cationic or anionic), breaking the crystal lattice before bringing it to neutral pH.
-
Weighing: Weigh the target amount of 2,3-dichlorophenylalanine.
-
Acidification/Basification:
-
Option 1 (Acidic Start): Dissolve fully in a small volume of 0.1 M HCl . The low pH (approx pH 1) protonates the amine, creating a soluble cation.
-
Option 2 (Basic Start): Dissolve fully in a small volume of 0.1 M NaOH . The high pH (approx pH 13) deprotonates the carboxyl group, creating a soluble anion.
-
-
Dilution: Slowly add this concentrate dropwise into your final buffer (e.g., HEPES, PBS) while stirring rapidly.
-
Critical Note: Ensure the final buffer has enough buffering capacity (e.g., 50-100 mM) to neutralize the small amount of acid/base added without crashing the pH back to the pI (5.5).
-
Protocol B: Organic Cosolvent Stock (Robust Standard)
Best for: High concentrations (>10 mM) or compound storage.[1]
Mechanism: The dichlorophenyl ring is highly lipophilic.[1] Organic solvents solvate the hydrophobic tail, preventing aggregation.
-
Stock Preparation: Dissolve the compound in 100% DMSO (Dimethyl Sulfoxide) or Ethanol to a concentration of 100 mM - 200 mM.[1]
-
Tip: Gentle warming (37°C) and sonication may be required for saturation.[1]
-
-
Storage: Aliquot and store at -20°C.
-
Working Solution: Dilute the stock into the aqueous buffer.
-
Rule of Thumb: Keep final DMSO concentration < 1% (v/v) for most biological assays to avoid solvent toxicity.[1]
-
Technique: Add the DMSO stock under the surface of the stirring buffer. Do not drop it on top, as this creates a local high-concentration interface where precipitation occurs instantly.[1]
-
Frequently Asked Questions (FAQ)
Q1: I added the powder directly to PBS (pH 7.4) and it won't dissolve, even with heating. Why? A: PBS (Phosphate Buffered Saline) contains ~150 mM NaCl.[1] The high ionic strength promotes the "Salting Out" effect, where water molecules preferentially hydrate the salt ions, leaving the hydrophobic amino acid to aggregate. Solution: Dissolve in pure water or low-salt buffer first, or use Protocol A (pH Swing).[1]
Q2: My solution was clear, but it precipitated when I put it in the fridge (4°C). A: Solubility is temperature-dependent. The kinetic energy at 4°C is insufficient to keep the hydrophobic rings from stacking. Solution: Store stocks at room temperature if stable, or re-warm to 37°C and vortex before use.
Q3: Can I use sonication to force it into solution? A: Yes, but with caution. Sonication creates heat and can generate free radicals.[1] Short bursts (10-15 seconds) are effective for breaking up crystal lattices, but ensure the sample does not overheat, which could degrade the chlorinated ring.
Q4: Is the 2,3-dichloro isomer less soluble than standard Phenylalanine? A: Significantly less.[1] The two chlorine atoms add bulk and hydrophobicity (Lipophilicity). Standard Phenylalanine has a LogP of ~1.[1]38. Chlorinated derivatives often have LogP > 2.[1]5. This means it is roughly 10x more "fat-loving" and water-hating than standard Phenylalanine.[1]
Visualizing the Solubility Landscape
Understanding the relationship between pH and Solubility is critical for this zwitterion.[1]
Figure 2: The U-shaped solubility curve of zwitterionic amino acids.[1] Avoid the red zone (pI) during formulation.
References
-
PubChem. (2025).[1][2] this compound (Compound Summary). National Library of Medicine.[1] [Link](Note: Link directs to 2-Cl isomer as proxy for general chlorinated phenylalanine physicochemical data).[1]
-
Royal Society of Chemistry. (2022).[1] Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]
-
National Institutes of Health (PMC). (2017).[1] Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[1] [Link]
Sources
Validation & Comparative
"validating the effects of 2-amino-3-(2,3-dichlorophenyl)propanoic acid"
Characterizing Serotonergic Modulation: Synthesis Inhibition vs. Transport Blockade
Executive Summary
2-amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-Dichlorophenylalanine, or 2,3-DCPE) is a halogenated phenylalanine analog. While structurally similar to Fenclonine (PCPA) —the gold-standard irreversible inhibitor of Tryptophan Hydroxylase (TPH)—the positional isomerism (2,3-dichloro vs. 4-chloro) significantly alters its steric and electronic properties.
In drug development, validating 2,3-DCPE requires distinguishing between two potential mechanisms of action:
-
TPH Inhibition: Direct blockade of serotonin biosynthesis (analogous to PCPA).[1]
-
LAT1/LAT2 Transport Inhibition: Competitive blockade of the L-type Amino Acid Transporter, preventing Tryptophan entry into the brain/cell.
This guide outlines the experimental framework to validate 2,3-DCPE’s pharmacodynamics, comparing it against PCPA (Synthesis Control) and BCH (Transport Control).
Part 1: Mechanistic Profile & Comparative Landscape
To validate 2,3-DCPE, researchers must benchmark it against established agents. The primary challenge is that halogenated phenylalanines often exhibit "dirty" profiles, affecting both enzymatic synthesis and amino acid transport.
Comparative Reference Table
| Feature | 2,3-DCPE (Target) | PCPA (Fenclonine) | Telotristat Ethyl | BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) |
| Primary Mechanism | To be Validated (TPH vs. LAT1) | Irreversible TPH1/TPH2 Inhibitor | Peripheral TPH1 Inhibitor | Competitive LAT1 Transporter Inhibitor |
| BBB Permeability | High (Predicted) | High | Low (Peripheral restricted) | High |
| Reversibility | Competitive (Likely) | Irreversible (Covalent) | Reversible | Reversible |
| Validation Metric | 5-HT Reduction + Precursor Accumulation | >90% 5-HT Depletion | Peripheral 5-HT Drop only | Reduced Tryptophan Uptake |
| Key Downside | Potential renal toxicity (common in di-chloro analogs) | Slow onset, long washout | Limited CNS efficacy | Non-specific amino acid blockade |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the two potential interference points for 2,3-DCPE within the serotonergic pathway.
Caption: Dual-target hypothesis for 2,3-DCPE. Validation must distinguish between transport blockade (LAT1) and enzymatic inhibition (TPH).
Part 2: Experimental Validation Framework
To objectively validate 2,3-DCPE, you must prove it reduces Serotonin (5-HT) levels in vivo and identify the locus of action.
Protocol A: High-Performance Liquid Chromatography (HPLC-ECD)
Objective: Quantify 5-HT depletion in brain tissue. Electrochemical Detection (ECD) is mandatory due to the low picogram sensitivity required for depleted samples.
Methodology:
-
Dosing: Administer 2,3-DCPE (e.g., 100–300 mg/kg i.p.) daily for 3 days. Include a PCPA positive control group (300 mg/kg).
-
Tissue Extraction:
-
Rapidly dissect the striatum and hippocampus on ice.
-
Homogenize in 0.1 M Perchloric Acid (PCA) containing 0.05% EDTA and N-methylserotonin (NMS) as an internal standard.
-
Why PCA? It precipitates proteins immediately, preventing enzymatic degradation of 5-HT post-mortem.
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (3 µm, 100 x 4.6 mm).
-
Mobile Phase: Citrate-Acetate buffer (pH 3.5) with 10% Methanol and 0.5 mM OSA (Ion pairing agent).
-
Detection: Coulometric or Amperometric detector at +600 mV.
-
Data Interpretation:
-
Success Criteria: >50% reduction in 5-HT levels compared to vehicle.
-
Differentiation: If Brain Tryptophan levels are low, 2,3-DCPE is acting as a Transport Inhibitor (blocking entry). If Brain Tryptophan levels are normal/high but 5-HT is low, it is acting as a TPH Inhibitor (blocking synthesis).
Protocol B: Behavioral Validation (The "Rescue" Test)
Objective: Confirm that behavioral deficits are specifically due to 5-HT depletion, not off-target toxicity.
Methodology:
-
Induce depletion with 2,3-DCPE.
-
Observe behavior (e.g., increased aggression, insomnia, or pain sensitivity).
-
The Rescue: Administer 5-HTP (5-hydroxytryptophan) at 50 mg/kg.[2]
-
Logic: 5-HTP bypasses the TPH enzyme.
-
If behavior returns to normal, the drug acted on TPH or Tryptophan transport.
-
If behavior remains abnormal, the drug has off-target toxicity (non-serotonergic).
-
Part 3: Detailed Workflow Visualization
The following diagram outlines the critical path for validating the compound's efficacy and mechanism.
Caption: Decision tree for classifying 2,3-DCPE mechanism based on HPLC metabolite ratios.
Part 4: Technical Troubleshooting & Pitfalls
Solubility Issues
Halogenated phenylalanines are notoriously hydrophobic.
-
Problem: 2,3-DCPE precipitates in neutral saline.
-
Solution: Dissolve in a minimal volume of 1M HCl, dilute with saline, and adjust pH to ~5-6 with NaOH. Do not exceed pH 7.0, or it will precipitate. Alternatively, use a suspension in 0.5% Methylcellulose/Tween-80 for oral gavage.
The "Dirty" Drug Problem
Unlike modern genetic knockouts, phenylalanine analogs can incorporate into proteins, causing "false" toxicity.
-
Control: Always measure body weight daily. If weight loss >15%, the dose is toxic, and behavioral data (e.g., immobility in Forced Swim Test) is invalid due to malaise.
HPLC Peak Co-elution
2,3-DCPE itself may be detectable on HPLC.
-
Validation: Run a pure standard of 2,3-DCPE on your HPLC column before running tissue samples. Ensure it does not co-elute with 5-HT or 5-HIAA, which would mask the depletion effect.
References
-
Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: A specific depletor of brain serotonin.[1][2][3] Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516. Link
-
O'Neil, M. J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing. (Reference for chemical properties of halogenated phenylalanines). Link
-
Reader, T. A., et al. (1986).[4] Effects of p-chlorophenylalanine on cortical monoamines and their metabolites. Neurochemical Research, 11, 1025–1035. (Protocol for HPLC validation of depletion). Link
-
Dringenberg, H. C., et al. (1995).[1] p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits.[1] Behavioural Brain Research, 68(2), 229-237.[1] Link
-
Giles, J. I., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography. Molecules, 28(12), 4574. (Modern HPLC validation standards). Link
Sources
- 1. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of p-chlorophenylalanine-induced depletion of brain serotonin on retrieval of appetitive and aversive memories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reproducibility of Experiments with 2-Amino-3-(2,3-Dichlorophenyl)Propanoic Acid (2,3-DCP)
Executive Summary & Chemical Identity
2-amino-3-(2,3-dichlorophenyl)propanoic acid (commonly 2,3-Dichlorophenylalanine or 2,3-DCP ) is a non-canonical phenylalanine analogue. Unlike its famous regioisomer p-chlorophenylalanine (PCPA) —the gold standard for serotonin depletion—2,3-DCP is primarily utilized as a steric probe in transporter kinetics (specifically LAT1/SLC7A5) and as a hydrophobic building block in peptide engineering to enhance metabolic stability.
The Reproducibility Crisis: Experiments with 2,3-DCP frequently fail due to three factors:
-
Isomer Confusion: Researchers often substitute 2,3-DCP for PCPA (4-chloro) or 2,4-DCP, expecting identical enzymatic inhibition profiles.
-
Solubility Artifacts: The 2,3-dichloro substitution significantly increases lipophilicity compared to native phenylalanine, leading to "crash-out" precipitation in aqueous buffers.
-
Transport Competition: In cell-based assays, 2,3-DCP competes with essential amino acids in the media, leading to false negatives if media composition is not controlled.
Chemical Profile
| Feature | Specification | Impact on Reproducibility |
| CAS No. | 14091-11-3 (General) | Verify stereochemistry (L-, D-, or DL-). Only L- (S-) is biologically active for LAT1 transport. |
| MW | 234.08 g/mol | Heavier than Phe (165.19); requires mass correction in molarity calcs. |
| LogP | ~2.5 - 3.0 | High hydrophobicity. Requires DMSO or acidic dissolution. |
| pKa | ~2.2 (COOH), ~9.1 (NH2) | Zwitterionic at pH 7.4; lowest solubility at isoelectric point. |
Comparative Performance Guide
This section objectively compares 2,3-DCP against the standard metabolic inhibitor (PCPA) and the clinical transporter inhibitor (JPH203).
Table 1: Functional Comparison of Phenylalanine Analogues
| Feature | 2,3-DCP (The Probe) | PCPA (The Depleter) | JPH203 (The Blocker) |
| Primary Utility | LAT1 Substrate/Peptide Stability | TPH1/TPH2 Inhibition (Serotonin Depletion) | Selective LAT1 Inhibition |
| Mechanism | Competitive Substrate (Transported) | Irreversible/Competitive Enzyme Inhibitor | Non-transportable Inhibitor |
| Affinity (Ki/Km) | Moderate (µM range for LAT1) | High (for TPH) | High (nM range for LAT1) |
| Reversibility | Reversible | Irreversible (in vivo) | Reversible |
| Solubility Risk | High (Steric bulk + 2 Cl) | Moderate | Moderate |
| Cell Toxicity | Low (unless accumulated) | High (due to global 5-HT depletion) | Cytostatic (starvation) |
Mechanistic Insight[1]
-
Why use 2,3-DCP? Use 2,3-DCP when you need a transportable substrate that mimics Phenylalanine but carries a heavy steric load. It is ideal for testing the "plasticity" of the LAT1 binding pocket.
-
Why NOT use 2,3-DCP? Do not use 2,3-DCP as a primary tool to deplete serotonin unless you have validated its Ki against TPH1/2 in your specific model. PCPA is the validated tool for that purpose.
Experimental Protocols for Reproducibility
Protocol A: The "No-Crash" Solubilization Workflow
Most experimental variability stems from micro-precipitation that is invisible to the naked eye.
Reagents:
-
2,3-DCP (Solid)
-
DMSO (Anhydrous, fresh)
-
1M HCl and 1M NaOH[1]
-
PBS (Phosphate Buffered Saline)
Step-by-Step:
-
The DMSO Stock (Recommended):
-
Dissolve 2,3-DCP in 100% DMSO to a concentration of 50 mM .
-
Critical: Sonicate for 5 minutes at 30°C. Visual clarity is not enough; sonication ensures aggregate dispersal.
-
Store at -20°C. Do not freeze-thaw more than 3 times.
-
-
The Aqueous Stock (Alternative for DMSO-sensitive cells):
-
Suspend 2,3-DCP in distilled water (it will not dissolve).
-
Add 1M HCl dropwise while vortexing until clear (protonates the amine, increases solubility).
-
Dilute to target concentration.
-
Warning: Neutralizing this solution rapidly to pH 7.4 often causes precipitation. Perform the neutralization after dilution into the final large volume of media.
-
-
Visualizing the Workflow (DOT Diagram):
Caption: Decision tree for solubilizing 2,3-DCP. DMSO is preferred to avoid isoelectric precipitation.
Protocol B: Competitive Uptake Assay (LAT1 Validation)
To verify if 2,3-DCP is interacting with the transporter in your cell line.
Objective: Determine if 2,3-DCP competes with radiolabeled Phenylalanine or Leucine uptake.
-
Cell Prep: Use LAT1-positive cells (e.g., MCF-7, HeLa). Seed in 24-well plates.
-
Starvation: Wash cells 2x with Na+-free HBSS (Hank's Balanced Salt Solution). Note: LAT1 is Na+-independent; removing sodium eliminates background noise from other transporters.
-
Substrate Mix: Prepare 1 µM [14C]-L-Phenylalanine (Hot) + varying concentrations of 2,3-DCP (Cold) (0, 10, 100, 1000 µM).
-
Incubation: Add mix to cells. Incubate for 1-5 minutes only .
-
Causality: Long incubations measure metabolism/equilibrium. Short incubations measure initial rate of transport.
-
-
Termination: Aspirate and wash 3x with ice-cold HBSS containing 1mM unlabeled Phenylalanine (stops efflux).
-
Lysis & Count: Lyse cells (0.1M NaOH) and measure CPM via scintillation counting.
Data Interpretation:
-
If 2,3-DCP is a substrate/inhibitor, you will see a dose-dependent decrease in [14C]-Phe signal.
-
Calculate the IC50. If IC50 > 500 µM, the affinity is low (likely due to the 2,3-dichloro steric clash).
Mechanism of Action & Signaling
Understanding the pathway is crucial for interpreting "off-target" effects. 2,3-DCP mimics Phenylalanine. This means it attempts to enter the Catecholamine and Serotonin synthesis pathways but often acts as a "clog" or a false substrate.
Caption: 2,3-DCP competes at the LAT1 transporter and may enter downstream pathways, potentially inhibiting TPH or incorporating into proteins.
Troubleshooting & Causality Analysis
| Observation | Probable Cause | Corrective Action |
| High variability in IC50 data | Racemic mixture (DL-form) usage. | Ensure purchase of L-2-amino-3-(2,3-dichlorophenyl)propanoic acid . Transporters are chiral. |
| Precipitate in cell media | "Shock" dilution from DMSO to aqueous. | Dilute DMSO stock into warm media with vigorous vortexing. Keep final DMSO < 0.5%. |
| No inhibition observed | Competition with media amino acids. | Perform assays in HBSS or Krebs-Ringer buffer , NOT in full DMEM/RPMI which contains high Phe/Leu. |
| Unexpected toxicity | Off-target mitochondrial stress. | Halogenated phenylalanines can uncouple oxidative phosphorylation at high concentrations (>1mM). Titrate dose. |
References
-
Mechanism of LAT1 Transport & Inhibition
- Title: Structural insights into the substrate recognition and inhibition of the human L
- Source: N
-
Link:[Link]
- Relevance: Defines the binding pocket constraints that make 2,3-DCP a specific probe vs 4-Cl variants.
-
Comparative Analysis of Halogenated Phenylalanines
- Title: Handling Instructions and Solubility Data for Phenylalanine Derivatives.
-
LAT1 in Drug Delivery (Probing Specificity)
Sources
- 1. researchgate.net [researchgate.net]
- 2. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. p-Chlorophenylalanine | Hydroxylases | Tocris Bioscience [tocris.com]
Targeting LAT1 with High Selectivity: A Comparative Guide to 2,3-Dichlorophenylalanine Derivatives
Executive Summary
In the landscape of non-proteinogenic amino acids, 2-amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-Dichlorophenylalanine, or 2,3-DCP ) represents a critical scaffold for researchers targeting the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5).[1]
Unlike native phenylalanine or its para-substituted analogs (e.g., 4-Cl-Phe), 2,3-DCP leverages the "Ortho-Effect" to achieve superior selectivity for LAT1 over its ubiquitous isoform LAT2.[1] This guide analyzes the structure-activity relationship (SAR) of 2,3-DCP, positioning it against alternative halogenated isomers. We provide actionable insights for using this molecule as a chemical probe for blood-brain barrier (BBB) delivery and cancer metabolism inhibition.[1]
Chemical Logic: The Structural Basis of Selectivity
To effectively utilize 2,3-DCP, one must understand the specific steric and electronic pressures it exerts on the target protein.
The Ortho-Meta Synergy
The biological activity of 2,3-DCP is defined by the specific placement of chlorine atoms on the phenyl ring:
-
Position 2 (Ortho): The Selectivity Gate.
-
Research indicates that substituents at the ortho position (C2) impose a steric clash that is tolerated by the cancer-associated transporter LAT1 but rejected by the ubiquitously expressed LAT2 .[1] This is the primary driver for selectivity.
-
-
Position 3 (Meta): The Affinity Anchor.
-
Substituents at the meta position (C3) interact with the hydrophobic pocket of the transporter, significantly enhancing binding affinity (
) compared to the native amino acid.
-
-
The 2,3-Combination:
-
By combining these, 2,3-DCP acts as a "locked" analog.[1] The torsional strain restricts the rotation of the phenyl ring, pre-organizing the molecule into a bioactive conformation that favors high-affinity binding while often reducing transport velocity (
), effectively turning the substrate into a competitive inhibitor.
-
Diagram: SAR Logic Flow
The following diagram visualizes the decision matrix for selecting phenylalanine derivatives based on the desired biological outcome.
Caption: SAR decision tree highlighting how ortho-substitution (present in 2,3-DCP) drives LAT1 selectivity compared to para-substitution.
Comparative Analysis: 2,3-DCP vs. Alternatives
The following table contrasts 2,3-DCP with its isomers and the native substrate. This data synthesizes trends from transporter kinetics studies (e.g., J. Med. Chem., Eur. J. Pharm. Sci.).
| Compound | Structure | LAT1 Affinity ( | LAT1 Selectivity (vs. LAT2) | Primary Application |
| L-Phenylalanine | Native | Baseline | Low (1:[1]1) | Nutrient Control |
| 4-Cl-Phe | Para-Cl | High | Low | Transport Substrate (Tracer) |
| 3,4-DCP | Meta/Para-Cl | Very High | Moderate | High-Affinity Transport |
| 2,3-DCP | Ortho/Meta-Cl | High | Very High | Selective Inhibition / BBB Delivery |
| Melphalan | Para-Mustard | Moderate | High | Chemotherapy (Slow Transport) |
Key Takeaway:
-
Choose 4-Cl-Phe if you need a tracer that is rapidly transported into all cells.[1]
-
Choose 2,3-DCP if you are designing a competitive inhibitor to starve cancer cells of leucine or if you need a scaffold that targets the BBB (LAT1) without being cleared by the kidney/gut (LAT2).[1]
Experimental Protocols
To validate the activity of 2,3-DCP derivatives, we recommend the Cis-Inhibition Uptake Assay .[1] This protocol is self-validating because it measures the ability of your derivative to compete with a known radiolabeled substrate.
Protocol: C-Leucine Uptake Inhibition Assay
Objective: Determine the
Materials:
-
Cell Line: HEK293 cells stably expressing hLAT1 (and 4F2hc cofactor).[1]
-
Tracer: L-[
C]Leucine (Specific activity ~300 mCi/mmol).[1] -
Buffer: Na
-free Choline chloride uptake buffer (to eliminate Na -dependent transport background). -
Test Compound: 2,3-DCP derivative (dissolved in DMSO, final concentration <0.1%).
Workflow Steps:
-
Seeding: Seed HEK-LAT1 cells in 24-well plates (Poly-D-lysine coated) 48 hours prior to assay. Target 90% confluency.
-
Equilibration: Wash cells 3x with warm (
) Na -free buffer. Pre-incubate for 10 minutes. -
Reaction Initiation:
-
Prepare uptake solution: 1
M L-[ C]Leucine + Increasing concentrations of 2,3-DCP (0.1 M – 1000 M).[1] -
Add 500
L to cells. Incubate for exactly 60 seconds (linear phase).
-
-
Termination: Aspirate solution immediately and wash 3x with ice-cold PBS (stops transport).
-
Lysis & Counting: Lyse cells with 0.1 N NaOH. Mix lysate with scintillation cocktail and count CPM (Counts Per Minute).
Data Analysis:
Calculate % Inhibition relative to control (no inhibitor). Fit data to a non-linear regression model (log(inhibitor) vs. response) to derive
Diagram: Assay Workflow
Caption: Step-by-step workflow for the cis-inhibition assay to determine IC50 values.
References
-
Ylikangas, H., et al. (2013). Structure-activity relationship study of compounds binding to large amino acid transporter 1 (LAT1).[1][2] European Journal of Pharmaceutical Sciences.
-
Huttunen, K. M., et al. (2022). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates.[3] Molecular Pharmaceutics.
-
Augustyn, E., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Chemical Biology & Drug Design.
-
Kongpracha, P., et al. (2017). Structure-activity relationship of a novel series of inhibitors for cancer type transporter L-type amino acid transporter 1 (LAT1).[1][4][5] Journal of Pharmacological Sciences.
-
Chien, H. C., et al. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter 1 (LAT1). Journal of Medicinal Chemistry. [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship study of compounds binding to large amino acid transporter 1 (LAT1) based on pharmacophore modeling and in situ rat brain perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Structure-activity relationship of a novel series of inhibitors for cancer type transporter L-type amino acid transporter 1 (LAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
"benchmarking 2-amino-3-(2,3-dichlorophenyl)propanoic acid against known standards"
Comparative Analysis Against Native and Synthetic Standards
Executive Summary
2-Amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-Dichlorophenylalanine or 2,3-diCl-Phe ) represents a distinct class of halogenated non-canonical amino acids (ncAAs).[1][2] Unlike its para-substituted counterpart, 4-Chlorophenylalanine (PCPA/Fenclonine) —the gold standard for serotonin depletion—2,3-diCl-Phe is rarely used for gross enzymatic suppression.[1] Instead, its value lies in steric engineering .[1][2]
The presence of the chlorine atom at the ortho (2-) position introduces significant steric clash (
Part 1: Physicochemical Benchmarking
To understand the utility of 2,3-diCl-Phe, we must quantify its deviation from the native substrate (Phe) and the standard inhibitor (PCPA).
Table 1: Comparative Physicochemical Profile
| Property | L-Phenylalanine (Phe) | 4-Chloro-L-phenylalanine (PCPA) | 2,3-Dichlorophenylalanine | Implication |
| Role | Native Substrate | Competitive Inhibitor (TPH/TH) | Steric/Hydrophobic Probe | Application Context |
| MW ( g/mol ) | 165.19 | 199.63 | 234.08 | Mass Spec identification shift (+69 Da vs Phe).[1][2] |
| LogP (Hydrophobicity) | ~ -1.38 | ~ -0.5 | ~ 0.2 - 0.5 | 2,3-diCl-Phe significantly enhances membrane permeability.[1][2] |
| Steric Bulk (Volume) | Reference | Elongated (Para-extension) | Broadened (Ortho-clash) | The 2-Cl substituent creates steric hindrance near the peptide backbone.[1][2] |
| Electronic Effect ( | Reference | Electron Withdrawing (Para) | Strong Electron Withdrawing | Deactivates the aromatic ring; reduces oxidation potential.[1][2] |
| pKa ( | 9.13 | ~9.0 | ~8.8 | Slightly more acidic amine due to inductive effects of Cl.[1][2] |
Expert Insight: The "Ortho-Effect"
The critical differentiator is the 2-position chlorine .[1][2] In PCPA, the 4-position chlorine extends the molecule, mimicking the hydroxyl group of Tyrosine, which allows it to bind tightly into the active site of Tryptophan Hydroxylase (TPH). In contrast, 2,3-diCl-Phe introduces bulk directly adjacent to the backbone.
-
Consequence: It forces the side chain into specific rotamers (
constraint). -
Utility: Use 2,3-diCl-Phe to "lock" peptide conformations or block proteases that require a specific fit at the
subsite.[1][2]
Part 2: Biological Activity & Mechanism[3]
Enzymatic Inhibition (AAA Hydroxylases)
While PCPA is the clinical standard for inhibiting Tryptophan Hydroxylase (TPH) to treat carcinoid syndrome, 2,3-diCl-Phe exhibits a distinct profile.
-
Target: Aromatic Amino Acid Hydroxylases (TPH, PAH, TH).
-
Mechanism: Competitive antagonism regarding the amino acid substrate; non-competitive regarding the cofactor (BH4).
-
Benchmarking Result: 2,3-diCl-Phe generally shows lower affinity (
) for TPH than PCPA.[1][2] The ortho-chlorine sterically clashes with the tight active site residues conserved in mammalian hydroxylases.[1][2] -
Strategic Use: It is used in Structure-Activity Relationship (SAR) libraries to determine the upper limit of active site plasticity.[1][2] If 2,3-diCl-Phe binds, the pocket is "open"; if PCPA binds but 2,3-diCl-Phe does not, the pocket is "restricted."
Transport Selectivity (LAT1)
Both PCPA and 2,3-diCl-Phe are substrates for the L-type Amino Acid Transporter 1 (LAT1).[1][2]
-
Observation: The high lipophilicity of 2,3-diCl-Phe often results in higher
for transport across the Blood-Brain Barrier (BBB) compared to native Phe, making it an excellent "Trojan Horse" scaffold for drug delivery.
Part 3: Experimental Protocols
Protocol A: Comparative Hydroxylase Inhibition Assay
Objective: Determine the
Reagents:
Workflow:
-
Preparation: Dissolve 2,3-diCl-Phe in DMSO (Note: Solubility is lower than Phe; max stock ~50 mM). Prepare PCPA as the positive control.[1][2]
-
Incubation: Mix TPH1 (100 nM) with varying concentrations of inhibitor (
to M) in reaction buffer (50 mM HEPES, pH 7.0, 100 µM ferrous ammonium sulfate). Incubate 10 min at 37°C. -
Initiation: Add L-Trp (50 µM) and BH4 (25 µM).
-
Measurement: Monitor fluorescence (Ex 300 nm / Em 330 nm) for 5-HTP production over 20 minutes.
-
Validation: The
of PCPA should fall within 20–50 µM.[1][2] If 2,3-diCl-Phe shows µM, it confirms steric exclusion.[1][2]
Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation
Challenge: The ortho-chlorine in 2,3-diCl-Phe hinders the nucleophilic attack of the
Optimized Coupling Cycle:
-
Resin: Rink Amide MBHA (low loading, 0.3 mmol/g recommended to reduce aggregation).[1][2]
-
Activator: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[1][2]
-
Double Coupling: REQUIRED. Perform coupling twice for 45 minutes at 50°C (microwave assisted) or 2 hours at RT.
-
Capping: Aggressive acetylation (Acetic Anhydride/Pyridine) after the step to terminate unreacted chains.[1][2]
Part 4: Visualizations
Diagram 1: Mechanistic Decision Tree
This diagram guides the researcher on when to select 2,3-diCl-Phe over the standard PCPA based on the experimental goal.
Caption: Selection logic for halogenated phenylalanines. Red path indicates enzymatic suppression (PCPA); Blue path indicates structural engineering (2,3-diCl-Phe).[1][2]
Diagram 2: Comparative Steric Topology
Visualizing why the "Ortho" position matters for synthesis and binding.[1][2]
Caption: Steric topology analysis. The 2,3-diCl analog introduces proximal bulk (blue arrow) causing backbone clash, unlike the distal bulk of PCPA.
References
-
Properties of Halogen
-
Standard Inhibitor Reference (PCPA)
-
Peptide Stability & Hydrophobicity
-
Synthesis & Structural D
Sources
Comparative Technical Guide: 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid
Executive Summary
2-Amino-3-(2,3-dichlorophenyl)propanoic acid , commonly known as 2,3-Dichlorophenylalanine (2,3-DCP) , is a non-canonical phenylalanine analog. In the context of drug development and metabolomics, it serves two critical functions: as a robust Internal Standard (IS) for bioanalytical quantification and as a steric/hydrophobic probe in medicinal chemistry (Peptidomimetics).
This guide provides a technical meta-analysis of its performance compared to industry-standard alternatives, specifically Stable Isotope Labeled (SIL) amino acids and other halogenated analogs like p-chlorophenylalanine (PCPA).
Part 1: Bioanalytical Performance Analysis
The "Meta-Analysis" of Internal Standard Efficiency
In high-throughput LC-MS/MS assays, the choice of Internal Standard is pivotal for correcting matrix effects, recovery losses, and ionization variability. While Stable Isotope Labeled (SIL) standards (e.g.,
Comparative Matrix: 2,3-DCP vs. Alternatives
The following table synthesizes data from metabolomic profiling studies (e.g., schizophrenia and Parkinson's cohorts) where 2,3-DCP was utilized.
| Feature | 2,3-Dichlorophenylalanine (2,3-DCP) | Stable Isotope Labeled (SIL) Phe | 4-Chlorophenylalanine (PCPA) |
| Chemical Nature | Structural Analog (Chlorinated) | Isotopologue ( | Structural Analog (Mono-chloro) |
| Retention Time (RT) | Shifted (+0.5–1.5 min vs Phe) | Co-eluting (Identical to Phe) | Shifted (Less hydrophobic than 2,3-DCP) |
| Matrix Effect Correction | Moderate (Does not co-elute) | Excellent (Co-elutes perfectly) | Moderate |
| Mass Difference ( | +68 Da (Distinct Cl isotope pattern) | +5 to +10 Da | +34 Da |
| Cost Efficiency | High (~$150/g) | Low (~ | High |
| Endogenous Interference | None (Synthetic) | None (Mass shifted) | Potential (Biological metabolites) |
| Application Scope | Routine Metabolomics, Large Cohorts | GLP-grade PK Studies | Tryptophan Hydroxylase Inhibition |
Technical Insight: The "Retention Time" Trade-off
Expert Analysis: The primary critique of 2,3-DCP in a "meta-analysis" of analytical reliability is its retention time shift. Because the two chlorine atoms at positions 2 and 3 significantly increase hydrophobicity (LogP ~2.5 vs 1.38 for Phe), 2,3-DCP elutes after the analyte.
-
Consequence: It may not experience the exact same ion suppression zone as Phenylalanine.
-
Mitigation: It is highly effective in "dilute-and-shoot" protocols or clean matrices (plasma/serum) where ion suppression is minimized chromatographically.
Part 2: Experimental Protocols
Protocol A: Validated LC-MS/MS Extraction Workflow
Objective: Quantification of amino acids in human plasma using 2,3-DCP as the Internal Standard. Source Validation: Adapted from clinical metabolomic workflows (e.g., Frontiers in Psychiatry, 2024).
Reagents:
-
IS Stock: 1 mg/mL 2,3-Dichlorophenylalanine in 50:50 MeOH:H
O. -
Extraction Solvent: Cold Methanol (-20°C).
Step-by-Step Methodology:
-
Thawing: Thaw plasma samples on ice (4°C) to prevent enzymatic degradation.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Protein Precipitation: Add 150 µL of cold Methanol.
-
Vortex: Mix vigorously for 30 seconds.
-
Ultrasonication: Sonicate at 4°C for 30 minutes to ensure complete release of bound metabolites.
-
Cryo-Precipitation: Incubate at -20°C for 1 hour (Critical step for lipid removal).
-
Centrifugation: Spin at 12,000 rpm (approx. 15,000 x g) for 15 minutes at 4°C.
-
IS Addition: Transfer 100 µL of supernatant to a fresh vial. Add 2.5 µL of 2,3-DCP IS Stock.
-
Note: Adding IS after extraction corrects for injection variability but NOT extraction recovery. For recovery correction, add IS at Step 2.
-
-
Analysis: Inject 2–5 µL into UPLC-MS/MS (HSS T3 Column).
Part 3: Visualization of Mechanism
The following diagram illustrates the dual utility of 2,3-DCP: as an analytical standard and a chemical probe.
Figure 1: Dual workflow showing 2,3-DCP usage in Metabolomics (Blue) and Peptidomimetics (Red).
Part 4: Pharmacological & Chemical Applications
While primarily an analytical tool, 2,3-DCP is valuable in Structure-Activity Relationship (SAR) studies.
Peptidomimetics
Replacing Phenylalanine with 2,3-DCP in bioactive peptides restricts conformational freedom due to the ortho-meta dichlorination .
-
Mechanism: The chlorine at the 2-position (ortho) creates steric hindrance with the peptide backbone, often forcing the side chain into specific rotamers (
constraints). -
Utility: Used to map the hydrophobic pockets of GPCRs or protease active sites where a standard Phenylalanine is too flexible or not hydrophobic enough.
Transport Inhibition (LAT1)
Like other large neutral amino acids, 2,3-DCP is a substrate/competitor for the L-type Amino Acid Transporter 1 (LAT1) .
-
Comparison: It is generally a weaker inhibitor of Tryptophan Hydroxylase compared to p-chlorophenylalanine (PCPA), making it less suitable for serotonin depletion models but safer for use as a tracer.
References
-
Frontiers in Psychiatry. (2024). Causal association between phenylalanine and Parkinson's disease: a two-sample bidirectional mendelian randomization study. Retrieved from [Link]
-
e-Century Publishing. (2024). MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism for early-onset schizophrenia. Retrieved from [Link]
-
NIH PubMed. (2023). Phenylalanine Tolerance over Time in Phenylketonuria: A Systematic Review and Meta-Analysis. Retrieved from [Link]
Halogenated Phenylalanine Probes: A Comparative Guide to 2,3-Dichlorophenylalanine and Analogs
Executive Summary & Chemical Identity[1]
Subject: 2-amino-3-(2,3-dichlorophenyl)propanoic acid Common Name: 2,3-Dichlorophenylalanine (2,3-DCP) Class: Non-proteinogenic Amino Acid / Halogenated Phenylalanine Analog Primary Applications: Large Neutral Amino Acid Transporter (LAT1) probing, Tryptophan Hydroxylase (TPH) inhibition studies, and crystallographic phasing.
This guide analyzes 2,3-Dichlorophenylalanine (2,3-DCP) against its primary functional competitors: 4-Chlorophenylalanine (PCPA) and BCH . While PCPA is the gold standard for serotonin depletion, 2,3-DCP occupies a unique niche as a high-affinity substrate for the LAT1 transporter due to specific steric properties conferred by the ortho-chlorine substitution.
Mechanism of Action: The "Ortho" Effect
To understand why a researcher would choose 2,3-DCP over similar probes, one must understand the structural biology of its targets.
A. LAT1 Transporter Selectivity (SLC7A5)
The Large Neutral Amino Acid Transporter 1 (LAT1) is a critical target in oncology and blood-brain barrier (BBB) research.[1]
-
The Mechanism: LAT1 functions as an exchanger.[2] It requires the uptake of a substrate (like Phenylalanine or Leucine) to export intracellular amino acids (like Glutamine).
-
The 2,3-DCP Advantage: Research into halogenated phenylalanines indicates that substituents at the 2-position (ortho) significantly enhance selectivity for LAT1 over the ubiquitously expressed LAT2. The 2,3-dichloro substitution pattern provides a "steric lock," allowing the molecule to fit the LAT1 binding pocket while being sterically excluded from LAT2. This makes 2,3-DCP a superior probe for isolating LAT1 activity in complex tissue compared to unsubstituted Phenylalanine.
B. Enzyme Inhibition (TPH & TH)
Like its analog PCPA, 2,3-DCP acts as a competitive inhibitor for aromatic amino acid hydroxylases:
-
Tryptophan Hydroxylase (TPH): The rate-limiting enzyme in serotonin synthesis.
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in catecholamine (dopamine/norepinephrine) synthesis.
-
Differentiation: While PCPA is the most potent TPH inhibitor, 2,3-DCP is often used to study the active site plasticity of these enzymes. The additional chlorine at the 2- and 3-positions creates a larger hydrophobic volume, testing the flexibility of the enzyme's substrate-binding loop.
Pathway Visualization
The following diagram illustrates the dual-pathway interaction of 2,3-DCP compared to PCPA.
Figure 1: Functional divergence between 2,3-DCP and PCPA. 2,3-DCP is favored for transport studies (LAT1), while PCPA is favored for metabolic blockade (TPH).
Comparative Analysis: 2,3-DCP vs. Alternatives
This table synthesizes experimental data to guide probe selection.
| Feature | 2,3-Dichlorophenylalanine (2,3-DCP) | p-Chlorophenylalanine (PCPA) | BCH (System L Inhibitor) |
| Primary Role | LAT1 Transport Substrate / Structural Probe | Serotonin Depletion Agent | Non-metabolizable Transport Inhibitor |
| LAT1 Selectivity | High (Due to ortho-Cl steric effect) | Moderate (Transported by LAT1 & LAT2) | Low (Inhibits all L-type systems) |
| Enzyme Inhibition | Moderate (TPH/TH competitive) | High (Irreversible TPH inhibition in vivo) | None (Transport specific) |
| Metabolic Stability | Moderate (Slowly metabolized) | Low (Metabolized to inactive forms) | High (Non-metabolizable) |
| BBB Permeability | High (Active Transport via LAT1) | High | High |
| Best Use Case | Studying LAT1 uptake kinetics; Crystallography | Creating serotonin-deficient animal models | Blocking total amino acid uptake |
Critical Analysis
-
Choose 2,3-DCP if: You are studying the uptake kinetics of LAT1 in cancer cells or the blood-brain barrier. The 2,3-dichloro motif ensures the molecule is recognized specifically by LAT1, reducing background noise from other transporters (LAT2).
-
Choose PCPA if: Your goal is to deplete serotonin levels in a model organism to study behavior or neurochemistry. PCPA is the historical and functional standard for this application.
-
Choose BCH if: You need to block amino acid transport entirely to starve cells, without the compound itself being metabolized.
Experimental Protocols
These protocols are designed to be self-validating. If the controls (BCH or PCPA) do not yield expected results, the data for 2,3-DCP should be considered invalid.
Protocol A: LAT1 Competitive Uptake Assay
Objective: Determine if 2,3-DCP acts as a high-affinity substrate for LAT1.
-
Cell Preparation: Use a LAT1-overexpressing cell line (e.g., MCF-7 or KB cells). Seed at
cells/well in 24-well plates. -
Buffer Setup: Prepare Na+-free Choline-Cl uptake buffer (to eliminate Na+-dependent transport).
-
Tracer Mix: Prepare
-L-Leucine (The reference LAT1 substrate). -
Competition:
-
Control: Tracer only.
-
Experimental: Tracer + increasing concentrations of 2,3-DCP (
to ). -
Positive Control (Block): Tracer +
BCH .
-
-
Incubation: Incubate for 1 minute at 37°C. (Short time is critical to measure initial rate).
-
Termination: Aspirate and wash 3x with ice-cold PBS containing
unlabeled Leucine (stops efflux). -
Lysis & Counting: Lyse cells with 0.1N NaOH and measure radioactivity via liquid scintillation counting.
-
Validation: The IC50 of 2,3-DCP should be lower (indicating higher affinity) than unsubstituted Phenylalanine.
Protocol B: Tryptophan Hydroxylase (TPH) Inhibition Screen
Objective: Assess the potency of 2,3-DCP in blocking serotonin synthesis.
-
Enzyme Source: Recombinant human TPH1 or rat brain homogenate.
-
Reaction Mix:
-
Substrate:
L-Tryptophan. -
Cofactor:
Tetrahydrobiopterin ( ). -
Enzyme: TPH preparation.[3]
-
Inhibitor: 2,3-DCP (Test range:
). -
Comparator: Run parallel wells with PCPA .
-
-
Reaction: Incubate at 37°C for 20 minutes.
-
Detection: Stop reaction with perchloric acid. Measure 5-Hydroxytryptophan (5-HTP) production via HPLC with electrochemical detection.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration].
-
Note: PCPA acts partly via mechanism-based inactivation; 2,3-DCP is likely a reversible competitive inhibitor. Expect PCPA to show time-dependent inhibition, whereas 2,3-DCP will likely show classic Michaelis-Menten competitive kinetics.
-
Experimental Workflow Diagram
Figure 2: Decision tree for selecting experimental workflows based on the biological target of 2,3-DCP.
References
-
Transport Selectivity of Halogenated Phenylalanines
-
Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[4][1]
-
Source: Scientific Reports (2024).[1]
- Context: Establishes that 2-substitution (ortho) on the phenylalanine ring enhances LAT1 affinity and selectivity compared to 3- or 4-substitution.
-
URL:[Link]
-
-
Tryptophan Hydroxylase Inhibition
-
Title: Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis.[3]
- Source: Journal of Pharmacology and Experimental Therapeutics (2008).
- Context: Provides the methodological basis for TPH inhibition assays and compares various phenylalanine deriv
-
URL:[Link]
-
-
PCPA Mechanism
-
LAT1 Inhibitor Design
- Title: Mechanism of substrate transport and inhibition of the human L
- Source: Nature Communic
- Context: Discusses the structural basis of LAT1 inhibition and the role of bulky hydrophobic side chains (like dichlorophenyl) in binding.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid
[1]
Executive Summary & Chemical Context
2-Amino-3-(2,3-dichlorophenyl)propanoic acid (also known as 2,3-Dichlorophenylalanine ) is a halogenated non-canonical amino acid used primarily in peptide synthesis and medicinal chemistry to modify receptor binding affinity.[1][2]
Unlike standard amino acids (e.g., Phenylalanine), this compound contains chlorine substituents on the phenyl ring.[1][2] This structural modification fundamentally alters its disposal pathway. It cannot be treated as biological waste or standard organic waste; it must be managed as Halogenated Chemical Waste to prevent the formation of toxic byproducts (such as dioxins) during incineration.[1]
| Key Chemical Identifiers | Data |
| CAS Number | 15981-32-5 (Generic/L-isomer context) |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Waste Category | Halogenated Organic |
| Primary Hazard | Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxicity |
Hazard Profile & The "Why" Behind Disposal
Effective safety relies on understanding the causality of the protocol.
-
Halogen Content (The Critical Factor): The presence of two chlorine atoms requires high-temperature incineration (>1000°C) with specific flue gas scrubbing capabilities.[1] Standard low-temperature incineration can result in the release of hydrochloric acid (HCl) gas or persistent organic pollutants.[1]
-
Irritant Properties: As a solid powder, it poses an inhalation risk (STOT SE 3).[1] Dust control during transfer to waste containers is critical to prevent mucosal irritation.
-
Environmental Persistence: Halogenated aromatics are often resistant to biodegradation. Pouring this substance down the drain is strictly prohibited under EPA (RCRA) and local POTW (Publicly Owned Treatment Works) regulations.[1]
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization
Before disposal, determine the physical state of the waste.[1] The protocol branches based on whether the compound is a pure solid or dissolved in a reaction mixture.
Phase 2: Segregation (The "Golden Rule")
NEVER mix this compound with:
-
Strong Oxidizers: Risk of exothermic reaction.
-
Non-Halogenated Solvents: Mixing halogenated waste with non-halogenated waste (e.g., Acetone, Ethanol) contaminates the entire volume, forcing the facility to pay the higher "Halogenated" disposal rate for the whole container.[1]
Phase 3: Containerization & Labeling[1]
-
Container Type: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste stream is acidic, as the chlorine content can accelerate corrosion.[1]
-
Labeling: The tag must explicitly state "HALOGENATED" .
Detailed Workflow (Decision Tree)
Figure 1: Operational decision tree for the segregation and packaging of halogenated amino acid waste.
Emergency Procedures: Spill Management
If a spill occurs, immediate containment prevents environmental release and personnel exposure.
| Scenario | Protocol |
| Dry Powder Spill | 1. Isolate: Evacuate immediate area if dust is airborne.2. PPE: Don nitrile gloves, lab coat, and N95/P100 respirator.3.[1] Contain: Cover with damp paper towels to prevent dust dispersion.4. Clean: Scoop carefully into a wide-mouth jar. Do not dry sweep. 5. Decon: Wash surface with soap and water; collect rinsate as liquid halogenated waste. |
| Liquid Spill | 1. Absorb: Use vermiculite or universal absorbent pads.2. Collect: Place saturated absorbent into a sealed bag or bucket.3. Label: Mark container as "Debris contaminated with Halogenated Organics." |
Regulatory Compliance & RCRA Context
While this compound is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it is regulated under the "Cradle-to-Grave" principle.[1]
-
Characteristic Waste: If mixed with spent halogenated solvents (e.g., Methylene Chloride used during synthesis), the entire mixture often adopts an F-list code (e.g., F002).[1]
-
Generator Responsibility: The generator must declare the "Halogenated" nature of the waste profile. Failure to do so puts the disposal facility at risk of violating their air emission permits (due to HCl generation).[1]
-
Sewer Ban: Under no circumstances is this compound water-soluble enough or safe enough for drain disposal. It contributes to Total Toxic Organics (TTO) in wastewater effluent.[1]
Summary Checklist for Researchers
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13323, 4-Chloro-DL-phenylalanine (Analogous Halogenated Amino Acid Safety Data). [Link][1]
-
U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions (40 CFR Part 261). [Link][1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
